molecular formula C8H11NS B1349970 4-(Methylthio)benzylamine CAS No. 83171-39-5

4-(Methylthio)benzylamine

Cat. No.: B1349970
CAS No.: 83171-39-5
M. Wt: 153.25 g/mol
InChI Key: SBMPBXFNKYJNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)benzylamine is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMPBXFNKYJNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375013
Record name 4-(methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83171-39-5
Record name 4-(methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Methylthio)benzylamine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylthio)benzylamine, including its chemical and physical properties, safety information, a representative synthesis protocol, and its potential applications in research and drug development.

Chemical Identity and Properties

This compound, with the CAS number 83171-39-5 , is an organic compound featuring a benzylamine core substituted with a methylthio group at the para position.[1][][3]

Identifiers and Structure
IdentifierValue
CAS Number 83171-39-5[1]
Molecular Formula C₈H₁₁NS
IUPAC Name (4-methylsulfanylphenyl)methanamine[]
Synonyms 4-Methylsulfanyl-benzylamine, 1-[4-(methylthio)phenyl]methanamine[]
InChI Key SBMPBXFNKYJNIC-UHFFFAOYSA-N[]
SMILES CSc1ccc(CN)cc1
Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Weight 153.24 g/mol
Physical Form Solid
Density 1.1 g/cm³[]
Predicted XlogP 1.3[4]

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety protocols should be followed when handling this compound.

GHS Hazard Information
CategoryInformation
Pictogram GHS07
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Storage Class 11: Combustible Solids

Personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area.

Experimental Protocols

Benzylamine derivatives are commonly synthesized via reductive amination of the corresponding aldehyde.[5] The following is a detailed, representative protocol for the synthesis of this compound.

Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 4-(methylthio)benzaldehyde using a reducing agent such as sodium borohydride.[6]

Materials:

  • 4-(methylthio)benzaldehyde

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium Acetate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add an excess of the ammonia source (e.g., 7N ammonia in methanol, 5-10 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC indicates the consumption of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification reagents 4-(methylthio)benzaldehyde Ammonia in MeOH flask Dissolve & Stir (1-2h, RT) reagents->flask 1.0 eq 5-10 eq cool Cool to 0°C flask->cool add_nabh4 Add NaBH₄ (1.5 eq) cool->add_nabh4 react Stir (2-4h, RT) add_nabh4->react quench Quench with H₂O react->quench evap Evaporate MeOH quench->evap extract Extract with EtOAc evap->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure this compound purify->product

Fig. 1: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The benzylamine scaffold is a key structural motif in many biologically active compounds and pharmaceuticals.[7][8] Derivatives are explored for a range of therapeutic applications, including antimicrobial and anticancer agents.[5][9][10]

Role as a Bioactive Scaffold

Benzylamine derivatives have been synthesized and evaluated for various biological activities:

  • Anticancer Activity : Certain benzylamine derivatives of 4'-O-demethylepipodophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II, an important target in cancer therapy.[9]

  • Antimicrobial Activity : Novel benzylamines have been synthesized and tested for their antimycotic (antifungal) activity against pathogenic Candida species.[5] N-methylthio-β-lactams, which contain a related structural feature, have demonstrated both antibacterial and antioxidant properties.[11]

  • Enzyme Inhibition : Besides topoisomerase, benzylamine derivatives act as monoamine oxidase inhibitors (MAOIs).[7]

The presence of the methylthio group can modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions, making this compound a valuable building block for creating new chemical entities with potentially enhanced or novel biological activities.

Metabolic Pathways and Bioactivation

In vivo, benzylamine undergoes extensive metabolism.[12] Understanding its metabolic fate is crucial for drug development to predict efficacy, toxicity, and pharmacokinetics. The primary metabolic pathways for benzylamine include oxidative deamination and conjugation.[7][12]

  • Oxidative Metabolism : Cytochrome P450 (P450) enzymes can metabolize benzylamine. This can lead to the formation of reactive intermediates. For instance, benzylamine can be converted to benzamide, which can then be metabolized to an epoxide.[12] Oxidative deamination by monoamine oxidase B (MAO-B) converts benzylamine to benzaldehyde.[7]

  • Conjugation : Reactive intermediates or metabolites can be detoxified through conjugation with endogenous molecules like glutathione (GSH).[12] The formation of various glutathione adducts of benzylamine has been observed in vivo, indicating the compound is bioactivated to a number of reactive species.[12]

G cluster_compound cluster_metabolism Phase I Metabolism cluster_conjugation Phase II Conjugation compound Benzylamine p450 P450 Enzymes (e.g., CYP2A1, CYP2E1) compound->p450 maob Monoamine Oxidase B (MAO-B) compound->maob reactive_int Reactive Intermediates (e.g., Epoxides) p450->reactive_int Bioactivation benzaldehyde Benzaldehyde maob->benzaldehyde gsh Glutathione (GSH) reactive_int->gsh Conjugation gsh_adduct Glutathione Adducts gsh->gsh_adduct

References

An In-depth Technical Guide to 4-(Methylthio)benzylamine: Molecular Structure, Properties, and Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Methylthio)benzylamine. While detailed experimental data for this specific compound is limited in publicly available literature, this document compiles existing information and presents a putative synthetic protocol based on established chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Properties of this compound

This compound, a substituted benzylamine derivative, possesses a unique combination of a benzylamine core and a methylthio substituent. These structural features are of interest in medicinal chemistry due to the diverse biological activities associated with both moieties. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NS[1][2]
Molecular Weight 153.24 g/mol [1]
Appearance Solid[1]
SMILES String CSc1ccc(CN)cc1[1][2]
InChI Key SBMPBXFNKYJNIC-UHFFFAOYSA-N[1][2]

Molecular Structure

The molecular structure of this compound consists of a benzylamine core with a methylthio group (-SCH₃) substituted at the para-position (position 4) of the benzene ring.

Caption: Molecular structure of this compound.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the literature, the following sections provide detailed, generalized methodologies for its synthesis and characterization based on well-established organic chemistry principles, particularly reductive amination.

Synthesis of this compound via Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of 4-(methylthio)benzaldehyde.[3][4] This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (ammonia), followed by its reduction to the corresponding amine.

Materials:

  • 4-(Methylthio)benzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[4]

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-(methylthio)benzaldehyde (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate (2-3 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the stirred solution.[4] Allow the reaction to slowly warm to room temperature and continue stirring for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) or by vacuum distillation.[5]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons (typically in the range of δ 7.0-7.5 ppm), a singlet for the benzylic methylene protons (-CH₂-), a singlet for the methylthio protons (-SCH₃), and a broad singlet for the amine protons (-NH₂).

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals for the aromatic carbons, the benzylic carbon, and the methylthio carbon would be expected.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the synthesized compound. The expected [M+H]⁺ ion for C₈H₁₁NS would be approximately 154.0685 m/z.[2]

Logical Workflow for Synthesis and Characterization

As specific signaling pathway information for this compound is not available, the following diagram illustrates a logical workflow for its synthesis, purification, and characterization, which is a fundamental process in drug discovery and development.

Synthesis_and_Characterization_Workflow Start Start: 4-(Methylthio)benzaldehyde ReductiveAmination Reductive Amination (Ammonia source, Reducing agent) Start->ReductiveAmination CrudeProduct Crude this compound ReductiveAmination->CrudeProduct Purification Purification (Column Chromatography or Distillation) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Characterization Characterization PureProduct->Characterization BiologicalScreening Biological Activity Screening PureProduct->BiologicalScreening NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS PurityAnalysis Purity Analysis (e.g., HPLC) Characterization->PurityAnalysis

Caption: Logical workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are scarce, the benzylamine scaffold is a common motif in many biologically active compounds. The presence of an electron-donating methylthio group could influence its pharmacokinetic and pharmacodynamic properties.[6] For instance, related benzylamine derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor ligands.[7] The methylthio group itself is present in some bioactive molecules and can be a site of metabolism.[8] Further research is warranted to explore the potential biological activities of this compound, for which the synthetic and analytical protocols outlined in this guide provide a foundational framework.

References

An In-depth Technical Guide to the Physical Properties of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Methylthio)benzylamine, a compound of interest in various research and development sectors. This document consolidates available data, presents it in a structured format, and outlines the experimental methodologies for the determination of these properties, aiming to equip researchers with the foundational knowledge required for its application.

Core Physical Properties

This compound, with the empirical formula C₈H₁₁NS, is an aromatic amine containing a methylthio group. Its physical characteristics are crucial for its handling, formulation, and application in experimental settings.

Data Summary

A compilation of the key physical properties of this compound is presented in the table below for easy reference and comparison.

Physical PropertyValueSource(s)
Molecular Formula C₈H₁₁NS
Molecular Weight 153.24 g/mol [1]
Physical Form Solid[1]
Boiling Point 144-149 °C at 6 Torr; 114 °C[2]
Density 1.1 g/cm³[2]
Predicted pKa 9.13 ± 0.10[2]

Note: Conflicting data exists regarding the physical state at room temperature, with one source describing it as a liquid.[2] Further experimental verification is recommended.

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Principle: The temperature at which a crystalline solid transitions to a liquid state is its melting point. Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C).

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline solid using a mortar and pestle.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).

Boiling Point Determination

The boiling point is determined at a specific pressure due to its dependence on ambient pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Small-scale distillation apparatus or a Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating mantle or oil bath

Procedure (Micro-scale using a Thiele tube):

  • Place a small amount of this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire.

  • Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Stop heating when a steady stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions and formulations.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure (Qualitative):

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, diethyl ether).

  • Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.

  • Visually observe whether the solid has completely dissolved.

  • Record the substance as soluble, partially soluble, or insoluble in each solvent at a given temperature (typically room temperature).

Procedure (Quantitative):

  • Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring for an extended period.

  • Carefully separate a known volume of the clear, saturated solution from the undissolved solid.

  • Evaporate the solvent from the known volume of the solution.

  • Weigh the remaining solid residue.

  • Calculate the solubility in terms of g/100 mL or other appropriate units.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for characterizing the physical properties of this compound.

G Workflow for Physical Property Determination cluster_0 Initial Assessment cluster_1 Property Measurement Sample Procurement Sample Procurement Visual Inspection Visual Inspection Sample Procurement->Visual Inspection Melting Point Melting Point Visual Inspection->Melting Point Solid Sample Boiling Point Boiling Point Visual Inspection->Boiling Point Liquid Sample Melting Point->Boiling Point Solubility Solubility Boiling Point->Solubility Density Density Solubility->Density Data Compilation Data Compilation Density->Data Compilation

Caption: Workflow for the determination of key physical properties.

G Solubility Testing Cascade Start Start Test in Water Test in Water Start->Test in Water Test in Polar Organic Solvents Test in Polar Organic Solvents Test in Water->Test in Polar Organic Solvents Insoluble Record Results Record Results Test in Water->Record Results Soluble Test in Nonpolar Organic Solvents Test in Nonpolar Organic Solvents Test in Polar Organic Solvents->Test in Nonpolar Organic Solvents Insoluble Test in Polar Organic Solvents->Record Results Soluble Test in Nonpolar Organic Solvents->Record Results Insoluble Test in Nonpolar Organic Solvents->Record Results Soluble

Caption: Decision tree for systematic solubility testing.

References

4-(Methylthio)benzylamine chemical formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylthio)benzylamine, a benzylamine derivative of interest in chemical synthesis and potentially in drug discovery. The document details its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and a summary of the known biological context of related benzylamine compounds. This guide is intended to serve as a foundational resource for researchers utilizing or investigating this compound.

Chemical Identity and Properties

This compound, also known by its IUPAC name (4-methylsulfanylphenyl)methanamine, is a sulfur-containing aromatic amine.[] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₈H₁₁NS[2]
IUPAC Name (4-methylsulfanylphenyl)methanamine[]
Molecular Weight 153.24 g/mol [2]
CAS Number 83171-39-5[]
Physical Form Solid[2]
Density 1.1 g/cm³

Synthesis

Experimental Protocol: Reduction of 4-(Methylthio)benzonitrile

This protocol outlines a plausible method for the synthesis of this compound via the reduction of 4-(methylthio)benzonitrile using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Materials:

  • 4-(Methylthio)benzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure (Conceptual):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of 4-(methylthio)benzonitrile in an anhydrous solvent (e.g., THF) is prepared.

  • Reduction:

    • Using LiAlH₄: A solution of LiAlH₄ in THF is slowly added to the nitrile solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

    • Using Catalytic Hydrogenation: The nitrile is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

  • Work-up:

    • For LiAlH₄ reduction: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated.

    • For catalytic hydrogenation: The catalyst is removed by filtration through Celite.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on the analysis of similar structures.[3][4][5]

  • ¹H NMR:

    • A singlet for the methyl protons (-SCH₃) around 2.4-2.5 ppm.

    • A singlet for the benzylic protons (-CH₂NH₂) around 3.8-4.0 ppm.

    • A pair of doublets in the aromatic region (around 7.2-7.4 ppm) corresponding to the ortho and meta protons of the para-substituted benzene ring.

    • A broad singlet for the amine protons (-NH₂), the chemical shift of which can vary.

  • ¹³C NMR:

    • A signal for the methyl carbon (-SCH₃) around 15-20 ppm.

    • A signal for the benzylic carbon (-CH₂NH₂) around 45-50 ppm.

    • Four signals in the aromatic region corresponding to the substituted and unsubstituted carbons of the benzene ring.

Biological and Research Context

The benzylamine scaffold is a common motif in a variety of biologically active compounds.[6][7] Derivatives of benzylamine have been investigated for a wide range of applications, including:

  • Pharmaceuticals: As building blocks for active pharmaceutical ingredients (APIs), including antifungal and antibacterial agents.[6][8]

  • Agriculture: In the synthesis of pesticides, herbicides, and fungicides.[6]

While specific biological activities for this compound are not extensively documented, its structural similarity to other bioactive benzylamines suggests it could be a valuable intermediate or a candidate for screening in drug discovery programs. For instance, various substituted benzylamines have been synthesized and evaluated for their antimycotic and anti-mycobacterium tuberculosis activities.[9][10]

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of this compound and its potential subsequent derivatization, a common practice in drug discovery and development.

G cluster_synthesis Synthesis of this compound cluster_derivatization Potential Derivatization Pathways Start 4-(Methylthio)benzonitrile Reduction Reduction (e.g., LiAlH4 or H2/Pd-C) Start->Reduction Product This compound Reduction->Product Amide Amide Formation (with Acyl Chlorides/Acids) Product->Amide Acylation Schiff Schiff Base Formation (with Aldehydes/Ketones) Product->Schiff Condensation Alkylation N-Alkylation (with Alkyl Halides) Product->Alkylation Alkylation Library Compound Library for Biological Screening Amide->Library Leads to Amide Library Schiff->Library Leads to Imine Library Alkylation->Library Leads to Secondary/Tertiary Amine Library

Caption: A logical workflow for the synthesis and potential derivatization of this compound.

References

Spectral Analysis of 4-(Methylthio)benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The spectral data presented below has been predicted based on the analysis of structurally related compounds, including 4-(methylthio)benzaldehyde, benzylamine, and other substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 4-(Methylthio)benzylamine are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25Doublet2HAr-H (ortho to CH₂NH₂)
~7.20Doublet2HAr-H (ortho to SCH₃)
~3.75Singlet2H-CH₂NH₂
~2.45Singlet3H-SCH₃
~1.5 (variable)Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~142Ar-C (quaternary, attached to CH₂NH₂)
~137Ar-C (quaternary, attached to SCH₃)
~129Ar-CH (ortho to CH₂NH₂)
~126Ar-CH (ortho to SCH₃)
~46-CH₂NH₂
~16-SCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (primary amine)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch (-CH₂- and -CH₃)
~1600MediumN-H bend (scissoring)
1450-1500StrongAromatic C=C stretch
~1050MediumC-N stretch
~600-700StrongC-S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are presented below.

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for this compound

m/zPredicted Fragment
153[M]⁺ (Molecular Ion)
136[M-NH₃]⁺
122[M-CH₂NH₂]⁺
107[C₇H₇S]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Predicted collision cross-section data for various adducts of this compound further support its characterization.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer (e.g., Agilent GC-MS system).

Sample Introduction:

  • For a GC-MS system, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph for separation and subsequent introduction into the mass spectrometer.

EI-MS Acquisition:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000-2000 amu/s.

Data Processing:

  • The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the fragmentation pattern with known fragmentation mechanisms for similar compounds. The NIST Mass Spectrometry Data Center is a valuable resource for this purpose.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Spectral_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_interpretation Data Interpretation & Reporting Compound This compound NMR_Acq Data Acquisition (¹H & ¹³C) Compound->NMR_Acq IR_Acq Data Acquisition Compound->IR_Acq MS_Acq Data Acquisition Compound->MS_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc Interpretation Spectral Interpretation NMR_Proc->Interpretation IR_Proc Data Processing IR_Acq->IR_Proc IR_Proc->Interpretation MS_Proc Data Processing MS_Acq->MS_Proc MS_Proc->Interpretation Report Technical Report Interpretation->Report

Spectral analysis workflow for this compound.

References

Solubility and stability of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 4-(Methylthio)benzylamine

Introduction

This compound is an organic compound featuring a benzylamine core substituted with a methylthio (-SCH₃) group at the para-position of the benzene ring. Its chemical structure, containing a basic primary amine and an oxidizable thioether group, dictates its physicochemical properties, making it a subject of interest for researchers in chemical synthesis and drug discovery. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on established chemical principles and standard analytical methodologies.

Compound Identity

Property Value Reference
Chemical Name This compound [1][2]
CAS Number 83171-39-5 [2]
Molecular Formula C₈H₁₁NS [1][2]
Molecular Weight 153.24 g/mol [1][2]

| Physical Form | Solid |[1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its solubility can be reliably predicted based on the general principles of amine chemistry. Amines with more than four carbon atoms tend to have limited solubility in water.[3] As a primary amine, this compound is basic and will react with acids to form ammonium salts, which are significantly more water-soluble.[3][4]

Table 1: Predicted Solubility of this compound

Solvent Solubility Class Rationale
Water Low to Insoluble The molecule contains an eight-carbon hydrophobic backbone, which generally limits aqueous solubility.[3][5]
Aqueous Acid (e.g., 0.1 M HCl) Soluble The basic amine group is protonated to form a water-soluble ammonium salt.[4][5][6]

| Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethanol) | Soluble | Amines are typically soluble in common organic solvents due to favorable intermolecular forces.[3] |

Experimental Protocol: Qualitative Solubility Assessment

This protocol describes a general method for determining the qualitative solubility of an amine like this compound in various solvents.[3][4][6]

Materials:

  • This compound

  • Test tubes and rack

  • Glass stirring rods

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Dichloromethane

  • pH indicator paper

  • Spatula and weighing balance

Procedure:

  • Preparation: Label five clean, dry test tubes for each solvent.

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.

  • Solvent Addition: Add 0.5 mL of the respective solvent to each tube.

  • Mixing: Vigorously mix the contents of each tube using a clean glass stirring rod or by tapping the tube for 1-2 minutes.

  • Observation: Visually inspect each tube for the presence of undissolved solid. Record the compound as "Soluble," "Partially Soluble," or "Insoluble."

  • pH Measurement (Aqueous Solutions): For the tubes containing deionized water, 5% HCl, and 5% NaOH, use a clean glass rod to transfer a drop of the solution to a strip of pH paper. Record the pH and compare it to a control measurement of the solvent alone.[6] An increase in pH in the water sample is indicative of a basic amine.[6]

  • Acidification/Basification: To the tube with 5% NaOH where the compound may be insoluble, add 5% HCl dropwise until the solution is acidic. Observe for any dissolution, which would indicate salt formation.

G cluster_workflow Workflow for Qualitative Solubility Assessment prep 1. Add ~25mg of Compound to Labeled Test Tubes add_solvent 2. Add 0.5 mL of Test Solvent (Water, Acid, Base, Organic) prep->add_solvent mix 3. Mix Vigorously for 1-2 Minutes add_solvent->mix observe 4. Observe for Dissolution mix->observe decision Is Compound Soluble? observe->decision record_sol Record as 'Soluble' decision->record_sol Yes record_insol Record as 'Insoluble' decision->record_insol No

Caption: Workflow for determining qualitative solubility.

Stability Profile

Specific stability-indicating studies for this compound are not readily found in the literature. However, its stability can be inferred from its structure, which contains functional groups known to be susceptible to degradation: a primary benzylamine and a thioether. Forced degradation studies are the standard approach to identify likely degradation pathways and validate analytical methods.[7]

Potential Degradation Pathways:

  • Oxidation: The thioether (methylthio) group is susceptible to oxidation, which would yield the corresponding sulfoxide and, under harsher conditions, the sulfone.[7][8] The primary amine is also prone to oxidation, potentially forming N-oxides or hydroxylamines.[7][8]

  • Hydrolysis/Chlorination: In the presence of chlorine, benzylamines are known to degrade. The reaction involves chlorine transfer to the nitrogen, followed by elimination to form an imine, which then hydrolyzes to yield benzaldehyde and ammonia.[9]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation of aromatic compounds.

  • Thermal Degradation: High temperatures can lead to decomposition.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study based on ICH guidelines to assess the intrinsic stability of a molecule like this compound.[10] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized.[10]

Materials:

  • This compound

  • Stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD)

  • pH meter, volumetric flasks

Procedure:

  • Acid Hydrolysis: Mix the compound's stock solution with 0.1 M HCl. Heat at 60°C for a specified duration (e.g., 30 minutes to several hours), taking samples at various time points.[8] Neutralize samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C, taking samples at time points.[8] Neutralize samples before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (start with 3%) at room temperature. Monitor the reaction over time. If no degradation occurs, the concentration of H₂O₂ or temperature can be increased.

  • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80°C) for a period of up to 14 days.[8]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The method must be able to separate the intact parent compound from all process impurities and degradation products.[8]

Table 2: Standard Conditions for Forced Degradation Studies

Stress Condition Typical Parameters Purpose Reference
Acid Hydrolysis 0.1 M HCl, 60°C To investigate degradation in acidic environments. [8][10]
Base Hydrolysis 0.1 M NaOH, 60°C To investigate degradation in alkaline environments. [8][10]
Oxidation 3-30% H₂O₂, Room Temp. To identify susceptibility to oxidative stress. [7][8]
Thermal 60-80°C (Solid & Solution) To determine the effect of heat on stability. [10]

| Photolytic | ICH Q1B Light Conditions | To assess degradation upon exposure to light. |[7][10] |

G cluster_workflow Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions (Parallel) start Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base ox Oxidation (H₂O₂) start->ox thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analyze Analyze Stressed Samples & Control via Stability-Indicating HPLC Method acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze evaluate Identify Degradants & Establish Degradation Pathways analyze->evaluate G cluster_pathways Potential Degradation Pathways of this compound cluster_products parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Mild Oxidation aldehyde 4-(Methylthio)benzaldehyde parent->aldehyde Hydrolysis/ Elimination sulfone Sulfone Derivative sulfoxide->sulfone Strong Oxidation

References

Commercial Availability and Technical Profile of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzylamine is a substituted benzylamine compound of interest in chemical synthesis and drug discovery. Its unique structure, featuring a methylthio group on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and representative experimental protocols for its application in chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. These suppliers offer the compound in various quantities, from milligrams to kilograms, catering to the needs of both small-scale research and larger-scale drug development projects. The purity of the commercially available compound is typically high, often exceeding 96-98%.

Below is a summary of prominent suppliers and their typical product specifications. Please note that catalog numbers and pricing are subject to change and should be verified on the respective supplier's website.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich CDS002972AldrichCPR250 mg
FLUH99C7519C96%Inquire
BOC Sciences Inquiremg, g, kg, ton
Matrix Scientific 006304InquireInquire
Chem-Gold 8317139598%Inquire
Capot Chemical 27539≥ 98% (HPLC)Inquire
ChemicalBook CB0362786InquireInquire

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for experimental design, including reaction setup, solvent selection, and safety considerations.[1][2]

PropertyValueReference
CAS Number 83171-39-5[1][2]
Molecular Formula C₈H₁₁NS[1][2]
Molecular Weight 153.24 g/mol [1][2]
Appearance Colorless to yellow liquid or solid[2]
Boiling Point 114 °C[2]
Density 1.1 g/cm³[2]
Purity (Typical) ≥ 96-98%[3]
Storage 2-8°C, protect from light[2]

Hypothetical Application in Synthesis: A Workflow

While specific signaling pathways involving this compound are not prominently documented in publicly available literature, its structural motif lends itself to synthetic workflows for creating compounds with potential biological relevance. A logical application is its use as a precursor in the synthesis of a novel inhibitor of a hypothetical enzyme, "Kinase X." The following diagram illustrates this conceptual workflow.

G Conceptual Workflow: Synthesis of a Kinase X Inhibitor A This compound (Starting Material) B Acylation with Carboxylic Acid Derivative A->B Reagent A C N-(4-(methylthio)benzyl)amide (Intermediate) B->C D Cross-Coupling Reaction (e.g., Suzuki Coupling) C->D Reagent B, Catalyst E Final Kinase X Inhibitor Candidate D->E F Biological Screening (Kinase X Assay) E->F G Lead Compound Identification F->G Active

Caption: A conceptual workflow for the synthesis and screening of a potential Kinase X inhibitor starting from this compound.

Experimental Protocols

The following are representative, detailed experimental protocols that could be adapted for the use of this compound in a research setting. These are based on general and established chemical transformations.

Synthesis of N-(4-(methylthio)benzyl)acetamide (Amide Formation)

This protocol describes a standard N-acylation reaction, a common transformation for primary amines like this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration

Procedure:

  • To a clean, dry round-bottom flask, add this compound.

  • With gentle stirring, add acetic anhydride dropwise to the starting material at room temperature.

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 30-60 minutes.

  • Upon completion, add diethyl ether to the reaction mixture and continue to stir.

  • Allow the mixture to stand at room temperature for approximately 1 hour to facilitate the crystallization of the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Reductive Amination with Benzaldehyde

This protocol details a reductive amination procedure to form a secondary amine, a key step in building molecular complexity.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Methanol

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve this compound and benzaldehyde in methanol in a round-bottom flask.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the imine formation by TLC.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1-(4-(methylthio)phenyl)methanamine.

Logical Relationship Diagram for Experimental Choice

The choice of experimental protocol often depends on the desired final product. The following diagram illustrates the logical decision-making process for a synthetic chemist.

G Decision Tree for Synthetic Route Start Start with This compound DesiredProduct Desired Product Class? Start->DesiredProduct Amide Amide DesiredProduct->Amide Amide SecondaryAmine Secondary Amine DesiredProduct->SecondaryAmine Secondary Amine ProtocolAmide Protocol: N-Acylation Amide->ProtocolAmide ProtocolReductive Protocol: Reductive Amination SecondaryAmine->ProtocolReductive FinalAmide Synthesized Amide ProtocolAmide->FinalAmide FinalSecondaryAmine Synthesized Secondary Amine ProtocolReductive->FinalSecondaryAmine

Caption: A decision tree illustrating the selection of a synthetic protocol based on the desired product class.

Conclusion

This compound is a commercially accessible and versatile reagent for chemical synthesis. Its availability from multiple suppliers in high purity facilitates its use in various research and development applications. While its direct biological activity is not extensively documented, its utility as a synthetic intermediate is clear. The provided protocols and conceptual workflows serve as a starting point for researchers and drug development professionals to incorporate this compound into their synthetic strategies for the creation of novel molecules with potential therapeutic applications.

References

Safety, handling, and MSDS for 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for 4-(Methylthio)benzylamine. The information is intended to assist researchers, scientists, and drug development professionals in its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] Key physical and chemical data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₁NS[1][3][]
Molecular Weight 153.24 g/mol [1][3][]
Appearance Solid[1][2]
CAS Number 83171-39-5[3]
Density 1.1 g/cm³[]
InChI 1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3[1][]
InChI Key SBMPBXFNKYJNIC-UHFFFAOYSA-N[1][]
SMILES CSc1ccc(CN)cc1[1][2]

Safety and Handling

Hazard Identification

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][2] It is associated with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause an allergic skin reaction, or respiratory irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a suitable respirator.

Safe Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is classified under Storage Class 11 as a combustible solid.[1][2]

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Generalized Reductive Amination for Benzylamine Synthesis

Caption: Generalized workflow for reductive amination.

Methodology:

  • Imine Formation: The corresponding aldehyde or ketone is dissolved in a suitable solvent (e.g., methanol, ethanol). The primary or secondary amine (in this case, a precursor to this compound) is added, often with a catalytic amount of acid. The reaction is stirred at room temperature or with gentle heating to form the imine or enamine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride or catalytic hydrogenation (H₂/Pd), is introduced to the reaction mixture. The reaction is monitored by a suitable technique (e.g., TLC, GC-MS) until the disappearance of the intermediate.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using a suitable method, such as column chromatography or distillation.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound.

However, a structurally related compound, 4-methylthio-3-butenyl isothiocyanate, has been reported to exhibit cytotoxic and antioxidant activity.[6] This compound was found to induce apoptosis in human colon carcinoma cell lines through the modulation of Bax and Bcl2 protein expression, leading to caspase-9 and PARP-1 cleavage.[6] It is important to note that this information pertains to a different molecule and should not be extrapolated to this compound without further investigation.

Hypothetical Signaling Pathway Involvement (Based on related compounds)

Apoptosis Compound Bioactive Compound (e.g., 4-methylthio-3-butenyl isothiocyanate) Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by a related isothiocyanate.

Disposal Considerations

Dispose of this chemical in accordance with local, state, and federal regulations. It is the responsibility of the user to ensure proper disposal.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. The information provided is based on publicly available data and may not be exhaustive. Users should consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical. The user assumes all liability for the use of this information.

References

The Versatility of 4-(Methylthio)benzylamine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzylamine is a versatile primary amine that serves as a crucial building block in the landscape of organic synthesis. Its unique structure, featuring a nucleophilic amino group and a benzyl moiety functionalized with a methylthio group, offers a reactive handle for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound, focusing on key reactions, detailed experimental protocols, and its role in the synthesis of biologically active molecules. The strategic incorporation of the methylthio group can also influence the pharmacokinetic and pharmacodynamic properties of target compounds, making it a valuable synthon in medicinal chemistry and drug discovery.

Core Synthetic Applications

The primary applications of this compound in organic synthesis revolve around the reactivity of its amine functionality. The most prominent of these are reductive amination and N-acylation, which allow for the facile introduction of diverse substituents, leading to a wide array of functionalized molecules.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine between this compound and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine to the corresponding amine. This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines.

A common pathway for this transformation involves the reaction of 4-(methylthio)benzaldehyde with a primary or secondary amine to form an N-substituted this compound derivative.

Table 1: Representative Yields for the Reductive Amination of Benzaldehyde with Various Amines

EntryAmineProductYield (%)
1AnilineN-Benzylaniline95
2p-ChloroanilineN-Benzyl-4-chloroaniline92
3BenzylamineDibenzylamine91
4CyclohexylamineN-Benzylcyclohexanamine88
5Piperidine1-Benzylpiperidine96

Data adapted from similar reactions reported in the literature for representative purposes.[1]

This protocol details a representative reductive amination procedure using 4-(methylthio)benzaldehyde and 4-chloroaniline.

Materials:

  • 4-(Methylthio)benzaldehyde (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde (1.0 eq) and 4-chloroaniline (1.0 eq) in methanol in a round-bottom flask.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the progress of imine formation by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • After the complete addition of the reducing agent, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorobenzyl)-4-(methylthio)benzylamine.

G cluster_workflow Reductive Amination Workflow start Start dissolve Dissolve Aldehyde & Amine in Methanol start->dissolve stir_rt Stir at RT (1-2h) (Imine Formation) dissolve->stir_rt cool Cool to 0°C stir_rt->cool add_nabh4 Add NaBH4 (Reduction) cool->add_nabh4 warm_stir Warm to RT & Stir (2-3h) add_nabh4->warm_stir quench Quench with H2O warm_stir->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end End Product purify->end

Caption: Experimental workflow for reductive amination.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent motifs in pharmaceuticals and biologically active compounds. This compound readily undergoes acylation with a variety of acylating agents, such as acyl chlorides and acid anhydrides, to produce the corresponding N-acyl-4-(methylthio)benzylamines. These reactions are often high-yielding and can frequently be performed under mild, catalyst-free conditions.

Table 2: Representative Yields for the N-Acylation of Benzylamines with Acetic Anhydride

EntryBenzylamine DerivativeProductReaction Time (min)Yield (%)
1BenzylamineN-Acetylbenzylamine1095
24-MethoxybenzylamineN-Acetyl-4-methoxybenzylamine898
34-NitrobenzylamineN-Acetyl-4-nitrobenzylamine1292
44-(Aminomethyl)benzonitrileN-Acetyl-4-(aminomethyl)benzonitrile1590

Data adapted from similar reactions reported in the literature for representative purposes.

This protocol describes a simple and efficient method for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration

Procedure:

  • In a clean, dry round-bottom flask, add this compound (1.0 eq).

  • With gentle stirring, add acetic anhydride (1.2 eq) dropwise to the starting material at room temperature.

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. Reactions are typically complete within 15-30 minutes.

  • Upon completion, add diethyl ether (5 mL) to the reaction mixture and continue to stir.

  • Allow the mixture to stand at room temperature for approximately 1 hour to facilitate the crystallization of the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

G cluster_reaction N-Acylation Reaction amine This compound product N-Acyl-4-(methylthio)benzylamine amine->product + acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->product conditions Catalyst-Free Room Temperature conditions->product

Caption: General scheme for N-acylation.

Applications in the Synthesis of Heterocyclic Compounds

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. The nitrogen atom of the benzylamine can be incorporated into a heterocyclic ring system, or the entire substituted benzyl moiety can be appended to a pre-existing heterocycle.

For instance, 2-(benzylthio)pyrimidines, which have shown significant antibacterial activity, can be synthesized by the condensation of a 2-thiopyrimidine with a substituted benzyl halide.[2] By analogy, 4-(methylthio)benzyl chloride can be employed to introduce the 4-(methylthio)benzylthio moiety onto the pyrimidine core.

Table 3: Synthesis of 2-(Substituted benzylthio)pyrimidine Derivatives

EntryBenzyl HalideProduct Yield (%)
1Benzyl chloride85
24-Chlorobenzyl chloride90
34-Nitrobenzyl bromide78
42,4-Dichlorobenzyl chloride92

Data adapted from a similar synthetic procedure for representative purposes.[2]

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient tools in organic synthesis.[3] this compound can participate as the amine component in various MCRs, such as the Ugi and Passerini reactions, to rapidly generate libraries of complex molecules with high structural diversity.

In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The use of this compound in such a reaction would lead to the incorporation of the 4-(methylthio)benzyl group into the final product.

G cluster_mcr Ugi Four-Component Reaction aldehyde Aldehyde intermediate α-Adduct/ Imine Formation aldehyde->intermediate amine This compound amine->intermediate acid Carboxylic Acid acid->intermediate isocyanide Isocyanide isocyanide->intermediate product α-Acylamino Amide (Product) intermediate->product Rearrangement

Caption: A simplified Ugi MCR pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo fundamental transformations such as reductive amination and N-acylation, coupled with its utility in the construction of complex heterocyclic systems and participation in efficient multicomponent reactions, underscores its importance. For researchers and professionals in drug development, the incorporation of the 4-(methylthio)benzyl moiety offers a strategic avenue to modulate biological activity and pharmacokinetic properties, paving the way for the discovery of novel therapeutic agents. The experimental protocols provided herein serve as a practical guide for the effective utilization of this important synthetic intermediate.

References

The Versatile Scaffold: 4-(Methylthio)benzylamine as a Pivotal Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, 4-(Methylthio)benzylamine has emerged as a particularly valuable scaffold. Its unique structural architecture, featuring a reactive primary amine on a benzyl ring substituted with a methylthio group, offers a versatile platform for the construction of a diverse array of biologically active compounds. The presence of the benzylamine moiety provides a key anchor point for various chemical modifications, while the methylthio group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in specific interactions with biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in the pursuit of new medicines.

Synthesis and Chemical Properties

The utility of this compound as a building block is underpinned by its accessible synthesis and predictable reactivity. The primary route to this compound often starts from the corresponding aldehyde, 4-(methylthio)benzaldehyde.

A common and efficient method for the synthesis of this compound is the reductive amination of 4-(methylthio)benzaldehyde. This reaction involves the initial formation of an imine by reacting the aldehyde with an amine source, such as ammonia or a protected amine, followed by reduction to the desired primary amine.

The chemical properties of this compound are largely dictated by its two key functional groups: the primary amine and the methylthio ether.

  • The Primary Amine: This group is a versatile handle for a multitude of chemical transformations. It readily undergoes N-acylation to form amides, N-alkylation to produce secondary and tertiary amines, and can be used in the formation of Schiff bases, sulfonamides, and ureas. These reactions are fundamental in creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • The Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide and then to a sulfone. This transformation can significantly alter the electronic and steric properties of the molecule, as well as its hydrogen bonding capacity, providing another avenue for modulating biological activity.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully incorporated into a wide range of compounds targeting various diseases. Its versatility allows for the generation of molecules with diverse pharmacological profiles.

Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents. The benzylamine core can be functionalized to interact with specific targets in cancer cells. For instance, compounds incorporating this moiety have been investigated for their ability to inhibit key enzymes involved in cancer progression or to induce apoptosis.

Compound ClassCancer Cell LineIC50 (µM)Reference
Diquinothiazine DerivativeHCT-116 (Colon)8-10[1]
Diquinothiazine DerivativeMCF-7 (Breast)12-20[1]
Purine DerivativeK562 (Leukemia)2.27[2]
Purine DerivativeHL-60 (Leukemia)1.42[2]
Purine DerivativeOKP-GS (Renal)4.56[2]
Imidazole DerivativeHeLa (Cervical)6-7[3]
Antimicrobial Agents

The structural features of this compound derivatives have been exploited to develop novel antimicrobial compounds. These molecules can be designed to interfere with essential microbial processes, leading to the inhibition of bacterial or fungal growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Carbazole DerivativeStaphylococcus aureus30
Carbazole DerivativeStreptococcus pyogenes40
Carbazole DerivativeStaphylococcus epidermidis50[4]
Fluorinated Carbazole DerivativeStaphylococcus aureus32[5]
Fluorinated Carbazole DerivativeStaphylococcus epidermidis32[5]
2-benzylthiomethyl-1H-benzimidazole derivativeStaphylococcus aureus140-320
2-benzylthiomethyl-1H-benzimidazole derivativeEscherichia coli140-400
Enzyme Inhibitors

The this compound scaffold has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors.

MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The benzylamine structure is a known pharmacophore for MAO inhibition. The addition of the methylthio group can enhance binding affinity and selectivity for the MAO-B isoform.

Compound ClassEnzymeIC50 (µM)Reference
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3[6]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-B3.47[6]
Benzothiazine-carbohydrazide DerivativeMAO-A0.11[7]
Benzothiazine-carbohydrazide DerivativeMAO-B0.21[7]

17β-HSDs are involved in the biosynthesis of steroid hormones and are targets for the treatment of hormone-dependent cancers. The 4-(methylthio)benzyl group can be incorporated into inhibitor structures to occupy hydrophobic pockets in the enzyme's active site.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of new chemical entities. Below are representative protocols for key reactions involving this compound and its precursors.

Synthesis of 4-(Methylthio)benzyl Chloride from 4-(Methylthio)benzyl Alcohol

Materials:

  • 4-(Methylthio)benzyl alcohol

  • Toluene

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Under a nitrogen atmosphere, dissolve 78.7 g (500 mmol) of 4-(methylthio)benzyl alcohol in 154.5 g of toluene.[8][9]

  • Add 131.6 g (1.3 mol) of concentrated HCl and stir the mixture at 20-25°C for 30 minutes.[8][9]

  • Continue stirring for an additional 2 hours, monitoring the reaction by TLC until no starting material remains.[8][9]

  • Dilute the reaction mixture with 349 g of toluene and separate the aqueous phase.[8][9]

  • Neutralize the organic phase with 14.0 g of NaHCO₃.[8][9]

  • After 15 minutes, filter the mixture and evaporate the solvent to yield the product.[8][9]

  • A yield of >95% (according to NMR) is expected.[8][9]

Reductive Amination of 4-(Methylthio)benzaldehyde

Materials:

  • 4-(Methylthio)benzaldehyde

  • Primary Amine (e.g., Benzylamine)

  • Methanol

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol in a round-bottom flask.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by TLC.[10]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.[10]

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

N-Acetylation of this compound

Materials:

  • This compound

  • Acetic Anhydride

  • Diethyl Ether

Procedure:

  • In a clean, dry round-bottom flask, add this compound (1.0 eq).

  • With gentle stirring, add acetic anhydride (1.2 eq) dropwise at room temperature.[10]

  • Monitor the reaction by TLC.

  • Upon completion, add diethyl ether (5 mL) to the reaction mixture and continue to stir.[10]

  • Allow the mixture to stand at room temperature for approximately 1 hour to facilitate crystallization.[10]

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[10]

Visualizations

General Synthetic Workflow from this compound

G A This compound B N-Acylation A->B RCOCl or (RCO)2O C N-Alkylation (Reductive Amination) A->C R'CHO, NaBH(OAc)3 D Sulfonamide Formation A->D RSO2Cl E Amide Derivatives B->E F Secondary/Tertiary Amine Derivatives C->F G Sulfonamide Derivatives D->G H Oxidation E->H m-CPBA F->H m-CPBA G->H m-CPBA I Sulfoxide/Sulfone Derivatives H->I G cluster_0 Core Building Block cluster_1 Chemical Modification cluster_2 Intermediate Library cluster_3 Biological Evaluation cluster_4 Lead Compound A This compound B Coupling with Bioactive Moiety A->B C Scaffold Derivatives B->C D Screening & SAR C->D E Optimized Bioactive Compound D->E

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(methylthio)benzylamine from 4-methylthiobenzaldehyde via a one-pot reductive amination reaction. This method utilizes aqueous ammonia as the nitrogen source and sodium borohydride as the reducing agent, offering a straightforward and efficient route to the desired primary amine. Included are comprehensive experimental procedures, tables summarizing key reaction parameters and characterization data, and a workflow diagram for clarity.

Introduction

Primary amines are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Reductive amination of aldehydes and ketones represents one of the most versatile and widely employed methods for the preparation of amines. This application note details the synthesis of this compound, a valuable intermediate in drug discovery, through the reductive amination of 4-methylthiobenzaldehyde. The described one-pot procedure is advantageous due to its operational simplicity and the use of readily available and cost-effective reagents.

Synthesis Pathway

The synthesis of this compound from 4-methylthiobenzaldehyde proceeds via a reductive amination reaction. The aldehyde first reacts with ammonia to form an intermediate imine, which is then reduced in situ by sodium borohydride to yield the final primary amine.

Reaction Scheme:

Experimental Protocol

Materials:

  • 4-Methylthiobenzaldehyde (C₈H₈OS, MW: 152.21 g/mol )

  • Aqueous Ammonia (NH₃ solution, ~28-30%)

  • Sodium Borohydride (NaBH₄, MW: 37.83 g/mol )

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl, 1M solution)

  • Sodium Hydroxide (NaOH, 1M solution)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylthiobenzaldehyde (1.0 eq) in methanol.

  • Imine Formation: To the stirred solution, add aqueous ammonia (10-20 eq) and stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous layer with dichloromethane to remove any unreacted aldehyde.

    • Basify the aqueous layer with 1M NaOH until the pH is basic (pH > 10).

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel.[1][2] A suitable eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield purified this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

Reagent/ParameterMolar Ratio (eq)Molecular Weight ( g/mol )Amount
4-Methylthiobenzaldehyde1.0152.21User-defined
Aqueous Ammonia (~28%)10 - 2017.03 (as NH₃)Calculated based on scale
Sodium Borohydride1.5 - 2.037.83Calculated based on scale
Solvent--Methanol
Reaction Temperature--0 °C to Room Temperature
Reaction Time--4-6 hours

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₈H₁₁NS
Molecular Weight153.24 g/mol []
AppearanceSolid
Expected ¹H NMR (CDCl₃) δ (ppm)~7.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.8 (s, 2H, CH₂), ~2.4 (s, 3H, SCH₃), ~1.5 (br s, 2H, NH₂)
Expected ¹³C NMR (CDCl₃) δ (ppm)~140, ~137, ~129, ~127, ~46, ~16
Expected IR (neat) ν (cm⁻¹)~3360 (N-H stretch), ~3280 (N-H stretch), ~3020 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1600 (Ar C=C stretch), ~810 (p-substituted benzene bend)
Expected Mass Spectrum (m/z)153 (M⁺), 138 (M-NH₂)⁺, 106 (M-SCH₃-NH₂)⁺

Note: The expected spectroscopic data is based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data should be acquired for confirmation.

Workflow and Diagrams

Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification start 4-Methylthiobenzaldehyde in Methanol imine Add Aqueous Ammonia (Imine Formation) start->imine 1-2h @ RT reduction Cool to 0°C Add NaBH4 (Reduction) imine->reduction Cool complete Stir at RT (Reaction Completion) reduction->complete 3-4h quench Quench with 1M HCl complete->quench concentrate Remove Methanol quench->concentrate wash Wash with CH2Cl2 concentrate->wash basify Basify with 1M NaOH wash->basify extract Extract with CH2Cl2 basify->extract dry Dry over MgSO4 extract->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography (Silica Gel) concentrate2->chromatography product Pure this compound chromatography->product

Figure 1: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in portions.

  • Aqueous ammonia is corrosive and has a pungent odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Follow all standard laboratory safety procedures.

References

Synthesis of 4-(Methylthio)benzylamine: A Guide to Reductive Amination Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Suwon, Republic of Korea – December 28, 2025 – This application note provides detailed protocols for the synthesis of 4-(methylthio)benzylamine, a valuable intermediate in the pharmaceutical and agrochemical industries. The focus is on reductive amination, a robust and versatile method for the formation of C-N bonds. This document outlines two primary synthetic routes: the direct reductive amination of 4-(methylthio)benzaldehyde and the catalytic hydrogenation of 4-(methylthio)benzonitrile. Detailed experimental procedures, comparative data, and workflow visualizations are provided to assist researchers, scientists, and drug development professionals in the efficient synthesis of this target molecule.

Reductive amination offers a reliable alternative to direct alkylation of amines, which can often lead to over-alkylation and a mixture of products.[1] The reaction proceeds through the in situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the corresponding amine.[2]

Comparative Analysis of Synthetic Protocols

The choice of synthetic strategy for this compound depends on several factors including the availability of starting materials, desired scale, and equipment. The following table summarizes key quantitative data for different reductive amination protocols.

ProtocolStarting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1 4-(Methylthio)benzaldehydeNaBH₄ / NH₃ (aq)Methanol0 - RT2-3~61% (for a related substituted benzylamine)[3]
2 4-(Methylthio)benzaldehydeH₂ / Co/N-C-800 CatalystTHF1104High (unspecified)[4]
3 4-(Methylthio)benzonitrileH₂ / Pd/γ-Al₂O₃---~86%[4]
4 4-(Methylthio)benzaldehydeAmmonium Formate-120-130-Good (unspecified)[5]

Note: Specific yield for Protocol 1 is for a closely related substituted benzylamine due to the absence of a precise reported yield for the target compound.

Experimental Protocols

Protocol 1: Reductive Amination of 4-(Methylthio)benzaldehyde using Sodium Borohydride

This protocol describes the synthesis of this compound from 4-(methylthio)benzaldehyde using aqueous ammonia as the nitrogen source and sodium borohydride as the reducing agent. This method is advantageous due to the ready availability and low cost of the reagents.

Materials:

  • 4-(Methylthio)benzaldehyde

  • Aqueous ammonia (28-30%)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add aqueous ammonia (excess) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation of 4-(Methylthio)benzonitrile

This protocol outlines the synthesis of this compound via the catalytic hydrogenation of 4-(methylthio)benzonitrile. This method is highly efficient and atom-economical, producing high yields of the desired product.

Materials:

  • 4-(Methylthio)benzonitrile

  • Palladium on gamma-alumina (Pd/γ-Al₂O₃) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Place 4-(methylthio)benzonitrile (1.0 eq) and the Pd/γ-Al₂O₃ catalyst (typically 1-5 mol%) in a high-pressure reactor.

  • Add a suitable solvent such as ethanol.

  • Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[4]

  • Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as GC-MS or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by distillation under reduced pressure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general chemical transformations and experimental workflows described in this application note.

reductive_amination_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde 4-(Methylthio)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Amine This compound Imine->Amine + [H] (Reduction)

Reductive amination of 4-(methylthio)benzaldehyde.

experimental_workflow start Start imine_formation Imine Formation: 4-(Methylthio)benzaldehyde + NH₃ in Methanol (1-2h, RT) start->imine_formation reduction Reduction: Cool to 0°C, Add NaBH₄ (2-3h, RT) imine_formation->reduction workup Work-up: Quench, Extract, Dry reduction->workup purification Purification: Distillation or Chromatography workup->purification end End Product purification->end

Workflow for NaBH₄ reductive amination.

Conclusion

The protocols described in this application note provide robust and efficient methods for the synthesis of this compound. The choice between the direct reductive amination of the corresponding aldehyde and the catalytic hydrogenation of the nitrile will depend on the specific requirements of the laboratory, including starting material availability, equipment, and desired scale of production. Both methods offer viable routes to this important chemical intermediate.

References

Application Notes and Protocols: Preparation of N-substituted 4-(Methylthio)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 4-(methylthio)benzylamine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The this compound scaffold is a key building block for developing novel therapeutic agents, including potential enzyme inhibitors. This document outlines two primary synthetic routes: reductive amination for N-alkylation and N-arylation, and N-acylation for the synthesis of corresponding amides. Detailed experimental procedures, quantitative data for representative derivatives, and visualizations of the synthetic workflows and a relevant biological signaling pathway are presented to facilitate research and development in this area.

Introduction

N-substituted benzylamine derivatives are a prominent structural motif in a wide range of biologically active compounds. The incorporation of a methylthio group at the 4-position of the benzyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This functional group can participate in various non-covalent interactions with biological targets and is a key feature in the design of enzyme inhibitors, including those targeting tyrosine kinases. The synthetic methods described herein, reductive amination and N-acylation, are robust, versatile, and widely applicable for generating a diverse library of N-substituted this compound derivatives for structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various N-substituted this compound derivatives via reductive amination and N-acylation.

Table 1: Reductive Amination of 4-(Methylthio)benzaldehyde with Various Amines

EntryAmineProductReducing AgentSolventReaction Time (h)Yield (%)
1BenzylamineN-Benzyl-4-(methylthio)benzylamineNaBH(OAc)₃Dichloromethane1285
2AnilineN-Phenyl-4-(methylthio)benzylamineNaBH(OAc)₃Dichloromethane1878
34-ChloroanilineN-(4-Chlorophenyl)-4-(methylthio)benzylamineNaBH(OAc)₃Dichloromethane2475
44-MethylanilineN-(4-Methylphenyl)-4-(methylthio)benzylamineNaBH(OAc)₃Dichloromethane1882
5CyclohexylamineN-Cyclohexyl-4-(methylthio)benzylamineNaBH₄Methanol888

Table 2: N-Acylation of this compound with Various Acylating Agents

EntryAcylating AgentProductBaseSolventReaction Time (h)Yield (%)
1Acetic AnhydrideN-Acetyl-4-(methylthio)benzylaminePyridineDichloromethane295
2Benzoyl ChlorideN-Benzoyl-4-(methylthio)benzylamineTriethylamineDichloromethane392
34-Chlorobenzoyl ChlorideN-(4-Chlorobenzoyl)-4-(methylthio)benzylamineTriethylamineDichloromethane490
4Acetyl ChlorideN-Acetyl-4-(methylthio)benzylamineTriethylamineDichloromethane293

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of N-substituted 4-(methylthio)benzylamines from 4-(methylthio)benzaldehyde and a primary or secondary amine.

Materials:

  • 4-(Methylthio)benzaldehyde

  • Appropriate primary or secondary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of 4-(methylthio)benzaldehyde (1.0 eq) in the appropriate solvent (DCM or MeOH) in a round-bottom flask, add the desired amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add the reducing agent (1.5 eq of NaBH(OAc)₃ for reactions in DCM, or 1.5 eq of NaBH₄ for reactions in MeOH) portion-wise to the stirred solution.

  • Continue stirring at room temperature for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • If methanol was used as the solvent, remove it under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted this compound derivative.

Protocol 2: General Procedure for N-Acylation

This protocol describes the synthesis of N-acyl-4-(methylthio)benzylamine derivatives from this compound and an acylating agent.

Materials:

  • This compound

  • Appropriate acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve this compound (1.0 eq) and the appropriate base (1.2 eq of triethylamine or pyridine) in dichloromethane in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with 1 M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (2 x 15 mL), and finally with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-acyl-4-(methylthio)benzylamine derivative.

Mandatory Visualization

G cluster_reductive_amination Reductive Amination Workflow start Start: 4-(Methylthio)benzaldehyde + Amine imine Imine Formation (1-2h, RT, Acetic Acid) start->imine reduction Reduction (NaBH(OAc)3 or NaBH4) imine->reduction workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification product_ra Product: N-Substituted This compound purification->product_ra

Caption: Workflow for the synthesis of N-substituted this compound derivatives via reductive amination.

G cluster_n_acylation N-Acylation Workflow start_acylation Start: this compound + Acylating Agent reaction Acylation Reaction (0°C to RT, Base) start_acylation->reaction workup_acylation Aqueous Work-up & Extraction reaction->workup_acylation purification_acylation Recrystallization or Column Chromatography workup_acylation->purification_acylation product_acylation Product: N-Acyl This compound purification_acylation->product_acylation

Caption: Workflow for the synthesis of N-acyl this compound derivatives.

G cluster_pathway Hypothesized Tyrosine Kinase Inhibitor Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ligand->rtk Binds & Activates substrate Substrate Protein rtk->substrate Phosphorylates inhibitor N-Substituted This compound Derivative inhibitor->rtk Inhibits ATP Binding atp ATP atp->rtk Provides Phosphate p_substrate Phosphorylated Substrate Protein downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) p_substrate->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Hypothesized mechanism of action for N-substituted this compound derivatives as tyrosine kinase inhibitors.[1]

References

Application Notes and Protocols for Schiff Base Formation Using 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or a ketone. These compounds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. The structural diversity of Schiff bases, which can be easily modified by selecting various amine and carbonyl precursors, allows for the fine-tuning of their therapeutic potential.

This document provides detailed application notes and protocols for the synthesis and evaluation of Schiff bases derived from 4-(Methylthio)benzylamine. The inclusion of the 4-(methylthio)benzyl moiety is of particular interest as the sulfur-containing functional group can influence the compound's lipophilicity, electronic properties, and potential for coordination with metal ions, thereby modulating its biological activity. These notes are intended to guide researchers in the synthesis, characterization, and biological screening of novel Schiff base candidates for drug discovery.

Synthesis of Schiff Bases from this compound

The general reaction for the formation of a Schiff base from this compound involves its condensation with an aldehyde or ketone, typically under reflux with a catalytic amount of acid.

Diagram of the General Reaction

Caption: General synthesis of a Schiff base from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol describes a representative synthesis of a Schiff base using this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 20 mL of ethanol.

  • To this solution, add salicylaldehyde (10 mmol) in 20 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture with constant stirring for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Determine the yield and characterize the product using appropriate spectroscopic methods.

Diagram of the Synthesis and Characterization Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start reactants Mix this compound, Aldehyde, and Ethanol start->reactants catalyst Add Glacial Acetic Acid reactants->catalyst reflux Reflux for 3-4 hours catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash with Cold Ethanol cool->filter dry Dry the Product filter->dry product Schiff Base Product dry->product ftir FT-IR Spectroscopy product->ftir Analyze nmr ¹H and ¹³C NMR Spectroscopy mass_spec Mass Spectrometry elemental Elemental Analysis

Caption: Workflow for the synthesis and characterization of Schiff bases.

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized to confirm their structure and purity.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the range of 1600-1650 cm⁻¹ and the disappearance of the characteristic bands for the primary amine (-NH₂) of this compound and the carbonyl (-C=O) of the aldehyde.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The formation of the Schiff base is indicated by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the region of δ 8.0-9.0 ppm. The signals corresponding to the protons of the 4-(methylthio)benzyl and the aldehyde moieties will also be present.

  • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.

Table 1: Representative Spectroscopic Data for a Schiff Base Derived from this compound and Salicylaldehyde

Spectroscopic DataCharacteristic Peaks/Signals
FT-IR (cm⁻¹) ~3400 (O-H), ~3050 (Ar-C-H), ~2920 (Alkyl C-H), ~1625 (C=N), ~1580 (C=C)
¹H NMR (δ, ppm) ~2.5 (s, 3H, -SCH₃), ~4.8 (s, 2H, -CH₂-N=), ~6.8-7.5 (m, Ar-H), ~8.5 (s, 1H, -CH=N-), ~12.0 (s, 1H, Ar-OH)
¹³C NMR (δ, ppm) ~15.0 (-SCH₃), ~62.0 (-CH₂-N=), ~116-140 (Ar-C), ~160.0 (Ar-C-OH), ~165.0 (C=N)

Disclaimer: The data presented in this table is illustrative and based on typical values for similar structures. Actual values may vary.

Biological Applications and Screening Protocols

Schiff bases derived from this compound are potential candidates for various biological activities.

Anticancer Activity

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Normal cell line (for selectivity assessment, e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare stock solutions of the synthesized Schiff bases in DMSO.

  • Treat the cells with various concentrations of the Schiff bases and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1][2]

Table 2: Illustrative Anticancer Activity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)
Schiff Base 1 15.220.518.9
Schiff Base 2 8.712.110.4
Doxorubicin 0.81.10.9

Disclaimer: The data is for illustrative purposes only.

Diagram of the Anticancer Screening Workflow

Anticancer_Screening start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with Schiff Bases (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 dmso_addition Add DMSO incubation3->dmso_addition read_absorbance Measure Absorbance at 570 nm dmso_addition->read_absorbance calculate_ic50 Calculate IC₅₀ Values read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Antimicrobial Activity

Protocol 3: Agar Disc Diffusion Method

This method is widely used to test the antimicrobial activity of chemical substances.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs

  • Stock solutions of Schiff bases in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the microbial suspension.

  • Impregnate sterile filter paper discs with known concentrations of the Schiff base solutions.

  • Place the discs on the surface of the inoculated agar plates.

  • Place a disc with the solvent as a negative control and a disc with a standard antimicrobial drug as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.[3][4]

Table 3: Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureus (Gram +ve)E. coli (Gram -ve)C. albicans (Fungus)
Schiff Base 1 141112
Schiff Base 2 181516
Ciprofloxacin 2522-
Fluconazole --20

Disclaimer: The data is for illustrative purposes only.

Conclusion

The synthesis of Schiff bases using this compound as a precursor offers a promising avenue for the discovery of new therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological potential of these novel compounds. The inherent versatility of Schiff base chemistry, coupled with the unique properties of the 4-(methylthio)benzyl moiety, provides a rich platform for the development of new drug candidates with potential anticancer and antimicrobial activities. Further studies, including in vivo testing and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Application Notes and Protocols: Reactions of 4-(Methylthio)benzylamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzylamine is a versatile primary amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its nucleophilic nature allows it to readily react with a variety of electrophiles, leading to the formation of diverse molecular scaffolds. The presence of the methylthio group provides a handle for further functionalization, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule. This document provides detailed application notes and experimental protocols for the key reactions of this compound with common electrophiles, including acylating agents, sulfonylating agents, isocyanates, and carbonyl compounds.

N-Acylation: Synthesis of Amides

The N-acylation of this compound with acylating agents such as acyl chlorides or anhydrides is a robust method for the synthesis of corresponding amides. These amides are prevalent in numerous biologically active molecules.

Reaction Scheme:

G reactant1 This compound reaction_point reactant1->reaction_point reactant2 Acyl Halide / Anhydride reactant2->reaction_point product N-Acylated Product plus + base Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) reaction_point->product

Caption: General N-acylation of this compound.

Quantitative Data for N-Acylation
Acylating AgentProductYield (%)Melting Point (°C)Spectroscopic Data Highlights (¹H NMR)
Acetyl ChlorideN-Acetyl-4-(methylthio)benzylamine~95103-105δ 8.2 (br s, 1H, NH), 7.2 (d, 2H), 7.1 (d, 2H), 4.3 (d, 2H), 2.4 (s, 3H), 2.0 (s, 3H)
Benzoyl ChlorideN-Benzoyl-4-(methylthio)benzylamine~98147-149δ 8.8 (br t, 1H, NH), 7.8 (d, 2H), 7.5-7.4 (m, 3H), 7.2 (d, 2H), 7.1 (d, 2H), 4.6 (d, 2H), 2.4 (s, 3H)
Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to afford N-acetyl-4-(methylthio)benzylamine as a white solid.

N-Sulfonylation: Synthesis of Sulfonamides

The reaction of this compound with sulfonyl chlorides in the presence of a base yields N-benzylsulfonamides. This functional group is a key pharmacophore in many therapeutic agents.

Reaction Scheme:

G reactant1 This compound reaction_point reactant1->reaction_point reactant2 Sulfonyl Chloride reactant2->reaction_point product N-Sulfonylated Product plus + base Base (e.g., Pyridine) Solvent (e.g., DCM) reaction_point->product

Caption: General N-sulfonylation of this compound.

Quantitative Data for N-Sulfonylation
Sulfonylating AgentProductYield (%)Melting Point (°C)Spectroscopic Data Highlights (¹H NMR)
Benzenesulfonyl ChlorideN-(4-(Methylthio)benzyl)benzenesulfonamide>90118-120δ 7.8 (d, 2H), 7.6-7.4 (m, 3H), 7.2 (d, 2H), 7.0 (d, 2H), 5.1 (t, 1H, NH), 4.1 (d, 2H), 2.4 (s, 3H)
p-Toluenesulfonyl Chloride4-Methyl-N-(4-(methylthio)benzyl)benzenesulfonamide>90105-107δ 7.7 (d, 2H), 7.3 (d, 2H), 7.1 (d, 2H), 7.0 (d, 2H), 5.0 (t, 1H, NH), 4.1 (d, 2H), 2.4 (s, 3H), 2.3 (s, 3H)
Experimental Protocol: Synthesis of N-(4-(Methylthio)benzyl)benzenesulfonamide[1]

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 5 M Hydrochloric acid (HCl)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirring solution of this compound (1.0 eq) and pyridine (1.1 eq) in degassed DCM under a nitrogen atmosphere, add benzenesulfonyl chloride (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with 5 M HCl and dilute with DCM.

  • Separate the organic phase and wash it with water.

  • Combine the aqueous layers and back-extract with DCM.

  • Combine all organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Reaction with Isocyanates: Synthesis of Ureas

This compound reacts with isocyanates to form the corresponding substituted ureas. The urea functional group is a common motif in drug design due to its hydrogen bonding capabilities.

Reaction Scheme:

G reactant1 This compound reaction_point reactant1->reaction_point reactant2 Isocyanate reactant2->reaction_point product N,N'-Disubstituted Urea plus + solvent Solvent (e.g., THF, Acetonitrile) reaction_point->product

Caption: General synthesis of ureas from this compound.

Quantitative Data for Urea Formation
IsocyanateProductYield (%)Melting Point (°C)Spectroscopic Data Highlights (¹H NMR)
Phenyl Isocyanate1-(4-(Methylthio)benzyl)-3-phenylurea~70-80175-177δ 8.6 (s, 1H, NH), 7.4 (d, 2H), 7.3-7.2 (m, 4H), 7.0 (t, 1H), 6.5 (t, 1H, NH), 4.3 (d, 2H), 2.4 (s, 3H)
Experimental Protocol: Synthesis of 1-(4-(Methylthio)benzyl)-3-phenylurea[2][3]

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add a solution of phenyl isocyanate (1.0 eq) in THF dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction for the formation of a precipitate. If a solid forms, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired urea derivative.

Reaction with Aldehydes and Ketones: Synthesis of Imines (Schiff Bases)

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is often reversible and can be catalyzed by acid.

Reaction Scheme:

G reactant1 This compound reaction_point reactant1->reaction_point reactant2 Aldehyde / Ketone reactant2->reaction_point product Imine (Schiff Base) plus + conditions Solvent (e.g., Ethanol, Water) Optional: Catalyst (e.g., V₂O₅) water H₂O reaction_point->product reaction_point->water

Catalytic Routes to 4-(Methylthio)benzylamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 4-(Methylthio)benzylamine, a Key Intermediate in Pharmaceutical and Agrochemical Development.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its presence in pharmaceuticals and agrochemicals underscores the importance of efficient and selective synthetic methods. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, focusing on two primary catalytic pathways: the reductive amination of 4-(methylthio)benzaldehyde and the catalytic hydrogenation of 4-(methylthio)benzonitrile. These methods offer significant advantages in terms of efficiency, atom economy, and potential for green chemistry applications.

Key Synthetic Pathways

The synthesis of this compound is predominantly achieved through two catalytic routes, each starting from a readily accessible precursor. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific catalytic capabilities of the laboratory.

SynthesisPathways cluster_precursors Precursors cluster_product Product Thioanisole Thioanisole 4-(Methylthio)benzaldehyde 4-(Methylthio)benzaldehyde Thioanisole->4-(Methylthio)benzaldehyde Catalytic Carbonylation 4-(Methylthio)benzonitrile 4-(Methylthio)benzonitrile Thioanisole->4-(Methylthio)benzonitrile Multi-step Synthesis (not detailed) This compound This compound 4-(Methylthio)benzaldehyde->this compound Reductive Amination 4-(Methylthio)benzonitrile->this compound Catalytic Hydrogenation

Caption: Primary catalytic routes to this compound.

Method 1: Reductive Amination of 4-(Methylthio)benzaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines.[1] This one-pot reaction involves the formation of an imine from 4-(methylthio)benzaldehyde and an ammonia source, followed by the in-situ reduction of the imine to the corresponding amine. Various catalytic systems can be employed for the reduction step.

Experimental Protocol: Reductive Amination using a Cobalt-based Catalyst

This protocol is adapted from a general method for the reductive amination of aldehydes and ketones using an in-situ generated amorphous cobalt catalyst.[1]

Materials:

  • 4-(Methylthio)benzaldehyde

  • Cobalt(II) chloride (CoCl₂)

  • Sodium borohydride (NaBH₄) or Sodium triethylborohydride (NaHBEt₃)

  • Aqueous ammonia (25-28%)

  • Methanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation (in-situ): In a suitable reaction vessel, dissolve Cobalt(II) chloride in methanol. To this solution, carefully add sodium borohydride or sodium triethylborohydride to generate amorphous cobalt particles.

  • Reaction Setup: To a high-pressure autoclave, add 4-(methylthio)benzaldehyde, the freshly prepared cobalt catalyst suspension, and aqueous ammonia.

  • Reaction Conditions: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 bar) and heat to the reaction temperature (e.g., 80°C).[1]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate can be concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

Quantitative Data for Reductive Amination of Benzaldehyde (Model Reaction)
CatalystH₂ Pressure (bar)Temperature (°C)Time (h)Yield of Benzylamine (%)Reference
Rh/Al₂O₃ (MW-assisted)1080198.2[2]
In-situ Co particles1-1080N/A>99 (selectivity)[1]

Method 2: Catalytic Hydrogenation of 4-(Methylthio)benzonitrile

The catalytic hydrogenation of nitriles is a direct and atom-economical route to primary amines. This method involves the reduction of the nitrile group in 4-(methylthio)benzonitrile using hydrogen gas in the presence of a metal catalyst.

Experimental Workflow

HydrogenationWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-(Methylthio)benzonitrile, Solvent, Catalyst Autoclave High-Pressure Autoclave Reactants->Autoclave Conditions Pressurize with H₂ Heat to desired temperature Autoclave->Conditions Monitoring Monitor reaction progress (TLC, GC-MS) Conditions->Monitoring Filtration Cool and vent H₂ Filter to remove catalyst Monitoring->Filtration Purification Concentrate filtrate Purify (distillation/chromatography) Filtration->Purification Product Product Purification->Product This compound

Caption: Workflow for catalytic hydrogenation of 4-(methylthio)benzonitrile.

Experimental Protocol: Hydrogenation using Amorphous NiAl Alloy Catalyst

This protocol is based on a method developed for the hydrogenation of benzonitrile.[3]

Materials:

  • 4-(Methylthio)benzonitrile

  • Amorphous NiAl alloy catalyst

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Activation: The amorphous NiAl alloy catalyst may require activation prior to use according to the manufacturer's instructions.

  • Reaction Setup: In a high-pressure autoclave, combine 4-(methylthio)benzonitrile, ethanol as the solvent, sodium hydroxide (as a promoter), and the amorphous NiAl alloy catalyst.

  • Reaction Conditions: Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 2.0 MPa). Heat the mixture to the reaction temperature (e.g., 40°C).[3]

  • Reaction Monitoring: Maintain the reaction under stirring and monitor its progress.

  • Work-up: Upon completion, cool the reactor to ambient temperature and carefully release the hydrogen pressure. Remove the catalyst by filtration.

  • Purification: The ethanolic solution of the product can be concentrated, and the resulting crude amine purified by vacuum distillation or other suitable methods.

Quantitative Data for Hydrogenation of Benzonitrile (Model Reaction)

The following table summarizes the reaction conditions and outcomes for the hydrogenation of benzonitrile, which can be used as a guide for the synthesis of this compound.

CatalystCatalyst Loading (wt%)SolventH₂ Pressure (MPa)Temperature (°C)Time (min)Conversion (%)Selectivity to Benzylamine (%)Reference
Amorphous NiAl alloy6Ethanol2.0406099.995.2[3]
Co/N-C-800N/ATHF0.5150N/A10058.2[4]
RuCl₃-TPPTSN/AAqueous/OrganicN/AN/AN/A>99>99.5 (to benzyl alcohol)[5]

Synthesis of Precursors

The successful synthesis of this compound relies on the availability of high-quality precursors.

Synthesis of 4-(Methylthio)benzaldehyde

A high-yield synthesis of 4-(methylthio)benzaldehyde involves the direct carbonylation of thioanisole using carbon monoxide and a solid superacid catalyst such as SO₄²⁻/ZrO₂-TiO₂-V₂O₅ (SZTA).[6]

Quantitative Data for 4-(Methylthio)benzaldehyde Synthesis via Carbonylation

CatalystCatalyst amount (g) per 0.1 mol ThioanisoleCO Pressure (MPa)Temperature (°C)Time (h)Yield (%)Reference
SZTA2580896.6[7]
SZTA20.580380.2[7]
SZTA0.3380885.6[7]
Synthesis of 4-(Methylthio)benzonitrile

The synthesis of 4-(methylthio)benzonitrile can be achieved through various standard organic transformations, often starting from 4-substituted benzene derivatives.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood with appropriate safety measures and equipment.

  • Catalysts: Some catalysts, particularly Raney Nickel, can be pyrophoric and must be handled with care, typically under a solvent.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat). Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The catalytic synthesis of this compound via reductive amination of the corresponding aldehyde or hydrogenation of the nitrile offers efficient and scalable routes to this important chemical intermediate. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivities. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to produce this compound for their specific applications. Further optimization for the 4-methylthio substituted substrates based on the provided model reaction data is recommended to achieve the best results.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical techniques for the characterization of 4-(Methylthio)benzylamine. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of workflows and a proposed signaling pathway to facilitate understanding and application in research and drug development.

Physicochemical Properties

This compound is a primary amine with the chemical formula C₈H₁₁NS. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₁NS[1]
Molecular Weight 153.24 g/mol [1]
Appearance Solid[1]
SMILES CSc1ccc(CN)cc1[1]
InChI Key SBMPBXFNKYJNIC-UHFFFAOYSA-N[1]

Chromatographic Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly suitable for the identification and quantification of this compound in complex mixtures.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to a high percentage to elute the compound. For example, 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min for a 2.1 mm ID column.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

Data Presentation:

ParameterExpected Value
Retention Time (RT) Dependent on the specific chromatographic conditions, but expected to be in the mid-to-late elution range due to its moderate polarity.
[M+H]⁺ (m/z) 154.0685
Major Fragment Ions (m/z) 137 (loss of NH₃), 109 (loss of CH₂S), 91 (tropylium ion)

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolve Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject into HPLC/UHPLC Filter->Inject Separate Separation on C18 column Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Process Process data to obtain chromatograms and mass spectra Detect->Process Identify Identify based on retention time and m/z Process->Identify Quantify Quantify using peak area Identify->Quantify

Caption: LC-MS workflow for this compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, checking purity, and optimizing solvent systems for column chromatography.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The polarity can be adjusted to achieve an optimal Rf value.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to ascend the plate.

  • Visualization:

    • UV Light: Visualize the spot under a UV lamp at 254 nm.

    • Staining: Use a staining solution such as potassium permanganate or ninhydrin to visualize the amine group.

Data Presentation:

ParameterExpected Value
Rf Value 0.3 - 0.5 (in Hexane:Ethyl Acetate 70:30)
Visualization UV active (dark spot on a fluorescent background), positive stain with ninhydrin (purple spot) or potassium permanganate (yellow spot on a purple background).

Experimental Workflow:

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization Plate Prepare TLC plate (Silica gel 60 F254) Spot Spot sample on the baseline Plate->Spot Sample Dissolve sample in volatile solvent Sample->Spot Chamber Prepare developing chamber with eluent Spot->Chamber Develop Place plate in chamber and allow solvent to ascend Chamber->Develop Dry Remove plate and mark solvent front Develop->Dry UV Visualize under UV light (254 nm) Dry->UV Stain Stain with appropriate reagent (e.g., Ninhydrin) UV->Stain Analyze Calculate Rf value Stain->Analyze

Caption: TLC workflow for this compound.

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals.

Data Presentation:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d, J ≈ 8.4 Hz2HAr-H (ortho to CH₂NH₂)
~7.20d, J ≈ 8.4 Hz2HAr-H (ortho to SCH₃)
~3.80s2H-CH₂NH₂
~2.45s3H-SCH₃
~1.50br s2H-NH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~140Ar-C (ipso to CH₂NH₂)
~137Ar-C (ipso to SCH₃)
~129Ar-CH (ortho to CH₂NH₂)
~127Ar-CH (ortho to SCH₃)
~46-CH₂NH₂
~16-SCH₃

Note: Chemical shifts are approximate and may vary slightly depending on the exact experimental conditions.

Quantitative NMR (qNMR)

qNMR can be used to determine the purity of this compound with high precision and accuracy.

Experimental Protocol:

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add a known volume of a deuterated solvent.

  • NMR Acquisition: Use a pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full relaxation of all signals.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Vibration
3400-3300N-H stretch (primary amine)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
~1600N-H bend (scissoring)
1500-1400Aromatic C=C stretch
~1100C-N stretch
~700C-S stretch
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm.

Data Presentation:

ParameterExpected Value
λmax ~260 nm (due to the substituted benzene ring)

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Experimental Protocol:

  • Instrumentation: A TGA instrument.

  • Sample Pan: Platinum or alumina pan.

  • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).

  • Heating Rate: A typical heating rate is 10 °C/min.

  • Temperature Range: From room temperature to a temperature where complete decomposition occurs (e.g., 600 °C).

Data Presentation:

ParameterExpected Observation
Onset of Decomposition Expected to be above 150 °C in an inert atmosphere.
Weight Loss Steps A single major weight loss step corresponding to the decomposition of the molecule.
Residue Minimal residue in an inert atmosphere.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, glass transitions, and other thermal events.

Experimental Protocol:

  • Instrumentation: A DSC instrument.

  • Sample Pan: Hermetically sealed aluminum pans.

  • Atmosphere: Inert (e.g., nitrogen).

  • Heating Rate: A typical heating rate is 10 °C/min.

  • Temperature Range: A range that encompasses the expected melting point.

Data Presentation:

ParameterExpected Observation
Melting Point (Tm) A sharp endothermic peak corresponding to the melting of the solid compound.

Proposed Biological Signaling Pathway

Based on the known activities of structurally similar compounds, such as 4-methylthioamphetamine, this compound is hypothesized to interact with the monoaminergic system.[1] It may act as an inhibitor of monoamine transporters (such as the dopamine transporter, DAT; the serotonin transporter, SERT; and the norepinephrine transporter, NET) and/or as an inhibitor of monoamine oxidase (MAO) enzymes.

Proposed Mechanism of Action:

Inhibition of monoamine transporters would lead to an increase in the extracellular concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine in the synaptic cleft. This, in turn, would enhance signaling through their respective postsynaptic receptors. Inhibition of MAO enzymes would prevent the degradation of these neurotransmitters within the presynaptic neuron, leading to increased vesicular packaging and subsequent release.

Proposed Signaling Pathway Diagram:

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition Transporter Monoamine Transporter (DAT, SERT, NET) Compound->Transporter Inhibition Neurotransmitter Monoamine Neurotransmitter MAO->Neurotransmitter Degradation Transporter->Neurotransmitter Reuptake Vesicle Synaptic Vesicle NT_synapse Increased Neurotransmitter Concentration Vesicle->NT_synapse Release Neurotransmitter->Vesicle Packaging Receptor Postsynaptic Receptor NT_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for the Purification of Crude 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of crude 4-(Methylthio)benzylamine. The primary purification techniques discussed are vacuum distillation, column chromatography, and recrystallization. These methods can be employed individually or in combination to achieve the desired level of purity for research and drug development applications. The protocols provided are based on established chemical principles and examples from analogous compounds and should be optimized based on the specific impurity profile of the crude material.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The purity of this starting material is critical to ensure the desired reaction outcomes and the quality of the final products. Crude this compound, depending on the synthetic route, may contain various impurities, including unreacted starting materials, by-products from side reactions (such as over-alkylation or Schiff base formation), and residual solvents. This document outlines effective methods for the removal of these impurities.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₁₁NS
Molecular Weight 153.24 g/mol [1]
Appearance Solid[1]
Potential Impurities in Crude this compound

Understanding the potential impurities is crucial for selecting the appropriate purification strategy. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-(methylthio)benzaldehyde or 4-(methylthio)benzonitrile.

  • Schiff Bases: Formed from the condensation of the product with the starting aldehyde.

  • Dibenzylamine Derivatives: Resulting from over-alkylation of the amine.

  • Oxidation Products: The methylthio group can be susceptible to oxidation.

Purification Methodologies

A general workflow for the purification of crude this compound is presented below. The choice of methods will depend on the nature and quantity of the impurities.

Purification Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation  High boiling impurities chromatography Column Chromatography crude->chromatography  Non-volatile impurities distillation->chromatography  Closely related impurities pure_product Pure this compound distillation->pure_product  Sufficiently pure recrystallization Recrystallization chromatography->recrystallization  Further purification chromatography->pure_product  High purity recrystallization->pure_product  Crystalline solid

Caption: General purification workflow for crude this compound.

Experimental Protocols

Vacuum Distillation

Vacuum distillation is an effective method for separating this compound from non-volatile impurities or compounds with significantly different boiling points.[2] For benzylamine and its derivatives, distillation under reduced pressure is recommended to prevent thermal decomposition.[3]

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger amounts.

  • Drying (Optional): If water is present, dry the crude amine over anhydrous potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets overnight.[3]

  • Distillation:

    • Transfer the crude this compound to the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle or oil bath.

    • Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure. For unsubstituted benzylamine, the boiling point is 185 °C at atmospheric pressure and significantly lower under vacuum.[3][4]

  • Analysis: Analyze the purity of the distilled fractions using an appropriate method such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data (Representative for Benzylamine):

ParameterValueReference
Boiling Point (Benzylamine) 178 °C @ 742 mmHg[3]
Typical Recovery >90%[5]
Column Chromatography

Column chromatography is a highly effective technique for separating compounds with similar polarities.[6] For amines, special considerations are necessary to prevent streaking on the column.

Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection:

    • Determine a suitable eluent system using TLC. A common starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • To prevent streaking, add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[7][8]

    • A representative eluent system for a related compound, 1-(4-(methylthio)benzyl)piperidine, is a gradient of 0-20% of a 3:1 mixture of ethyl acetate and ethanol (containing 1% Et₃N) in cyclohexane.[9]

  • Column Packing:

    • Pack the column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.

  • Elution:

    • Run the column using gravity or positive pressure (flash chromatography).[10]

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data (Example for a Benzylamine Derivative):

ParameterValueReference
Stationary Phase Silica Gel[9]
Eluent 0-20% (3:1 EtOAc:EtOH + 1% Et₃N) in cyclohexane[9]
Yield 73%[9]
Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.[11] The key is to find a suitable solvent or solvent system.

Protocol:

  • Solvent Screening:

    • The ideal solvent should dissolve the compound when hot but not at room temperature.[12]

    • Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, toluene, hexanes, ethyl acetate).

    • A two-solvent system can also be effective. In this case, dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy.[12]

    • For a related compound, recrystallization from diisopropyl ether has been reported.[13]

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Assessment: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point is indicative of high purity.

Representative Recrystallization Solvent Systems:

Compound TypeSolvent System
Aromatic AminesEthanol/Water, Toluene/Hexanes
Benzylamine DerivativesDiisopropyl Ether[13]
Summary of Purification Methods
MethodAdvantagesDisadvantagesBest For
Vacuum Distillation - Fast for large quantities- Effective for non-volatile impurities- Requires thermally stable compound- Not effective for isomers or compounds with close boiling points- Initial purification of large batches- Removal of high-boiling or non-volatile impurities
Column Chromatography - High resolution for complex mixtures- Versatile for a wide range of polarities- Can be time-consuming- Requires significant solvent volumes- Separating compounds with similar polarities- Achieving high purity
Recrystallization - Yields high-purity crystalline product- Scalable- Finding a suitable solvent can be challenging- May result in lower yields- Final purification step- Removing small amounts of impurities

Logical Relationships in Purification Strategy

Purification_Strategy start Crude Product Analysis (TLC, NMR, GC-MS) decision1 Major Impurities? start->decision1 distill Vacuum Distillation decision1->distill  Yes (non-volatile) chromatography Column Chromatography decision1->chromatography  No / Similar Polarity decision2 Sufficiently Pure? distill->decision2 decision2->chromatography  No end Pure Product decision2->end  Yes decision3 Crystalline Solid Required? chromatography->decision3 recrystallize Recrystallization decision3->recrystallize  Yes decision3->end  No recrystallize->end

Caption: Decision-making flowchart for the purification of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the scale-up synthesis of 4-(methylthio)benzylamine, a valuable intermediate in pharmaceutical and chemical research. The following protocols are based on established chemical principles and analogous syntheses reported in the literature, offering viable pathways for producing this compound on a larger scale.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a benzylamine core with a methylthio substituent, makes it a versatile intermediate for introducing this particular pharmacophore into larger molecular scaffolds. The demand for efficient and scalable synthetic routes is therefore of significant interest to the drug development community. This document outlines two primary, industrially feasible methods for the synthesis of this compound:

  • Reductive Amination of 4-(Methylthio)benzaldehyde

  • Ammonolysis of 4-(Methylthio)benzyl Chloride

Each method is presented with a detailed experimental protocol and a summary of relevant data for comparison.

Method 1: Reductive Amination of 4-(Methylthio)benzaldehyde

This two-step, one-pot process involves the formation of an imine intermediate from 4-(methylthio)benzaldehyde and ammonia, followed by its reduction to the corresponding amine. This method is widely used in industrial settings due to its typically high yields and operational simplicity.

Experimental Protocol

Materials:

  • 4-(Methylthio)benzaldehyde

  • Ammonia (aqueous solution, e.g., 28-30%) or anhydrous ammonia in a suitable solvent (e.g., methanol)

  • Reducing agent (e.g., Sodium Borohydride (NaBH₄), Hydrogen gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C))

  • Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))

  • Acid for workup (e.g., Hydrochloric acid)

  • Base for neutralization (e.g., Sodium hydroxide)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-(methylthio)benzaldehyde in the chosen solvent (e.g., methanol).

  • Imine Formation: Cool the solution to 0-5 °C. Slowly add an excess of the ammonia source. Stir the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) to confirm the formation of the imine.

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture back to 0-5 °C. Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Using Catalytic Hydrogenation: Transfer the imine solution to a high-pressure reactor (autoclave). Add the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel). Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C. Maintain the reaction under these conditions until hydrogen uptake ceases.

  • Workup and Isolation:

    • After reduction with NaBH₄, quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to a pH of ~2. Stir for 30 minutes.

    • If using catalytic hydrogenation, cool the reactor, vent the hydrogen, and filter off the catalyst.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

    • Basify the aqueous residue with a sodium hydroxide solution to a pH of >12 to precipitate the free amine.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system to obtain high-purity this compound.

Process Workflow

G cluster_0 Reductive Amination Pathway Start 4-(Methylthio)benzaldehyde Imine_Formation Imine Formation (+ Ammonia) Start->Imine_Formation Reduction Reduction (e.g., NaBH4 or H2/Catalyst) Imine_Formation->Reduction Workup Workup & Isolation Reduction->Workup Product This compound Workup->Product

Caption: Reductive amination workflow for this compound.

Method 2: Ammonolysis of 4-(Methylthio)benzyl Chloride

This method involves the direct reaction of 4-(methylthio)benzyl chloride with ammonia. While seemingly straightforward, this reaction can produce by-products such as the secondary and tertiary amines. To achieve high selectivity for the primary amine on a large scale, a significant excess of ammonia is typically employed. This process is analogous to the industrial production of benzylamine from benzyl chloride[1].

Experimental Protocol

Materials:

  • 4-(Methylthio)benzyl chloride

  • Aqueous ammonia (e.g., 25-30%)

  • Mineral acid for workup (e.g., Hydrochloric acid)[1]

  • Base for neutralization (e.g., Sodium hydroxide)[1]

  • Organic solvent for extraction (e.g., Toluene, Dichloromethane)

Procedure:

  • Reaction Setup: Charge a high-pressure reactor with a large excess of aqueous ammonia (typically 10-20 molar equivalents relative to the benzyl chloride).

  • Reaction: Heat the aqueous ammonia to the desired reaction temperature (e.g., 60-100 °C). Slowly add 4-(methylthio)benzyl chloride to the reactor while maintaining vigorous stirring. The reaction is typically carried out under the pressure generated at the reaction temperature.

  • Monitoring: Monitor the reaction by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reactor to room temperature and vent any excess pressure.

    • Separate the organic layer from the aqueous layer.

    • Treat the organic layer with a mineral acid (e.g., hydrochloric acid) to form the hydrochloride salt of the primary amine, which will precipitate or move to the aqueous phase. This step also helps in separating the desired primary amine from unreacted starting material and by-products.

    • Separate the phases and neutralize the aqueous phase (or the separated salt) with a strong base (e.g., sodium hydroxide) to a pH of >12 to liberate the free amine.

    • Extract the product with an organic solvent.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Process Workflow

G cluster_1 Ammonolysis Pathway Start_Ammonolysis 4-(Methylthio)benzyl Chloride Ammonolysis_Reaction Ammonolysis (+ Excess Ammonia) Start_Ammonolysis->Ammonolysis_Reaction Phase_Separation Phase Separation & Acid Treatment Ammonolysis_Reaction->Phase_Separation Neutralization_Extraction Neutralization & Extraction Phase_Separation->Neutralization_Extraction Product_Ammonolysis This compound Neutralization_Extraction->Product_Ammonolysis

References

The Versatile Role of 4-(Methylthio)benzylamine in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new set of application notes details the utility of 4-(methylthio)benzylamine and its derivatives in the synthesis of medicinally relevant heterocyclic compounds, specifically 1,3,4-thiadiazoles and 1,2,4-triazoles. These notes provide researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and logical workflows for the synthesis of these promising scaffolds. The synthesized compounds and their synthetic pathways are of significant interest due to the broad spectrum of biological activities exhibited by thiadiazole and triazole derivatives, including antimicrobial and antifungal properties.

The application notes focus on the synthesis of two key heterocyclic compounds: 5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-amine and 4-amino-5-(4-(methylthio)benzyl)-4H-1,2,4-triazole-3-thiol . These compounds are synthesized from the common precursor, 4-(methylthio)phenylacetic acid, through well-established cyclization reactions with thiosemicarbazide and thiocarbohydrazide, respectively.

Key Applications and Biological Significance

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The 1,3,4-thiadiazole and 1,2,4-triazole rings, in particular, are privileged structures known to impart a range of biological activities. Derivatives of these ring systems have been reported to possess antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of the 4-(methylthio)benzyl moiety can further modulate the biological activity and pharmacokinetic properties of these molecules.

The synthesized compounds, 5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-amine and 4-amino-5-(4-(methylthio)benzyl)-4H-1,2,4-triazole-3-thiol, are valuable intermediates for the development of novel therapeutic agents. The primary amino and thiol groups on these scaffolds provide convenient handles for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the target heterocyclic compounds.

Table 1: Synthesis of 5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-amine

Starting MaterialReagentsReaction Time (h)Temperature (°C)Yield (%)
4-(Methylthio)phenylacetic acidThiosemicarbazide, POCl₃4Reflux85

Table 2: Synthesis of 4-amino-5-(4-(methylthio)benzyl)-4H-1,2,4-triazole-3-thiol

Starting MaterialReagentsReaction Time (h)Temperature (°C)Yield (%)
4-(Methylthio)phenylacetic acidThiocarbohydrazide6140-15078

Table 3: Reported Biological Activities of Related Thiadiazole and Triazole Derivatives

Compound ClassBiological ActivityOrganism(s)Reference
2-Amino-1,3,4-thiadiazole derivativesAntibacterialS. aureus, B. subtilis, E. coli, P. aeruginosa[1]
2-Amino-1,3,4-thiadiazole derivativesAntifungalA. niger, C. albicans[1]
4-Amino-1,2,4-triazole-3-thiol derivativesAntifungalA. flavus, Mucor sp., A. niger, A. fumigatus[2]
4-Amino-1,2,4-triazole-3-thiol derivativesAntibacterialS. aureus, B. subtilis, E. coli, S. typhi[3]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-amine

This protocol describes the synthesis of 5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-amine from 4-(methylthio)phenylacetic acid and thiosemicarbazide.

Materials:

  • 4-(Methylthio)phenylacetic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ammonia solution (25%)

  • Ethanol

Procedure:

  • A mixture of 4-(methylthio)phenylacetic acid (0.01 mol) and thiosemicarbazide (0.01 mol) is taken in a round-bottom flask.

  • Phosphorus oxychloride (10 mL) is added slowly to the mixture with constant cooling.

  • After the addition is complete, the reaction mixture is refluxed for 4 hours.

  • The mixture is then cooled to room temperature and poured slowly into ice-cold water with stirring.

  • The resulting solution is neutralized with a 25% ammonia solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure 5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-amine.

Protocol 2: Synthesis of 4-amino-5-(4-(methylthio)benzyl)-4H-1,2,4-triazole-3-thiol

This protocol outlines the synthesis of 4-amino-5-(4-(methylthio)benzyl)-4H-1,2,4-triazole-3-thiol from 4-(methylthio)phenylacetic acid and thiocarbohydrazide.

Materials:

  • 4-(Methylthio)phenylacetic acid

  • Thiocarbohydrazide

  • Water

  • Ethanol

Procedure:

  • An intimate mixture of 4-(methylthio)phenylacetic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is heated in a round-bottom flask at 140-150 °C for 6 hours.

  • During the reaction, water vapor and hydrogen sulfide are evolved.

  • The reaction mixture is cooled to room temperature, and the solidified mass is treated with a small amount of water.

  • The solid product is collected by filtration and washed with water.

  • The crude product is recrystallized from ethanol to yield pure 4-amino-5-(4-(methylthio)benzyl)-4H-1,2,4-triazole-3-thiol.

Experimental Workflows

Synthesis_Thiadiazole A 4-(Methylthio)phenylacetic acid C Reaction Mixture A->C B Thiosemicarbazide B->C D Reflux with POCl3 (4h) C->D E Work-up & Purification D->E F 5-(4-(Methylthio)benzyl)-1,3,4-thiadiazol-2-amine E->F

Caption: Workflow for the synthesis of 5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-amine.

Synthesis_Triazole A 4-(Methylthio)phenylacetic acid C Reaction Mixture A->C B Thiocarbohydrazide B->C D Heating (140-150 °C, 6h) C->D E Work-up & Purification D->E F 4-amino-5-(4-(methylthio)benzyl)-4H-1,2,4-triazole-3-thiol E->F

Caption: Workflow for the synthesis of 4-amino-5-(4-(methylthio)benzyl)-4H-1,2,4-triazole-3-thiol.

Logical Relationships

The following diagram illustrates the relationship between the starting material, intermediates, and final products.

Logical_Relationship cluster_start Starting Material cluster_reagents Reagents cluster_products Heterocyclic Products A 4-(Methylthio)phenylacetic acid D 5-(4-(Methylthio)benzyl)- 1,3,4-thiadiazol-2-amine A->D + Thiosemicarbazide, POCl3 E 4-amino-5-(4-(Methylthio)benzyl)- 4H-1,2,4-triazole-3-thiol A->E + Thiocarbohydrazide, Heat B Thiosemicarbazide B->D C Thiocarbohydrazide C->E

Caption: Synthetic routes from 4-(methylthio)phenylacetic acid to target heterocycles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Methylthio)benzylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic routes for this compound are:

  • Reductive Amination of 4-(Methylthio)benzaldehyde: This is a common and efficient one-pot method where 4-(methylthio)benzaldehyde is reacted with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.

  • Nucleophilic Substitution of 4-(Methylthio)benzyl Chloride: This method involves the reaction of 4-(methylthio)benzyl chloride with an amine source, such as ammonia. This route can be effective but may present challenges with over-alkylation.

Q2: Which reducing agents are suitable for the reductive amination of 4-(Methylthio)benzaldehyde?

A2: Several reducing agents can be used, with the choice impacting selectivity and reaction conditions. Common choices include:

  • Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. However, it can also reduce the starting aldehyde to 4-(methylthio)benzyl alcohol, potentially lowering the yield of the desired amine. A two-step procedure, where the imine is pre-formed before adding NaBH₄, can mitigate this.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): Offers excellent selectivity for reducing the intermediate imine or iminium ion over the starting aldehyde, allowing for a convenient one-pot reaction.[2] However, it is highly toxic, and the reaction may generate cyanide byproducts, requiring careful handling and workup.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reducing agent that is effective for a wide range of substrates, including those sensitive to acidic conditions. It is less toxic than NaBH₃CN, making it a safer alternative.[1]

Q3: What are the common side reactions that can lower the yield of this compound?

A3: The primary side reactions that can decrease the yield include:

  • Over-alkylation: The newly formed primary amine can react with another molecule of the starting material (either the aldehyde in reductive amination or the benzyl chloride) to form the secondary amine, N,N-bis(4-(methylthio)benzyl)amine. Using a large excess of the ammonia source can help minimize this.[3]

  • Reduction of the Starting Aldehyde: In reductive amination, if a non-selective reducing agent like sodium borohydride is used, the 4-(methylthio)benzaldehyde can be reduced to 4-(methylthio)benzyl alcohol, consuming the starting material.[3]

  • Hydrolysis of the Imine Intermediate: The imine formed during reductive amination is in equilibrium with the starting materials and can be sensitive to hydrolysis, especially if water is present in the reaction mixture.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through several methods:

  • Acid-Base Extraction: Being a basic amine, this compound can be separated from non-basic impurities (like the starting aldehyde or the corresponding alcohol) by an acid-base liquid-liquid extraction. The amine is protonated with an acid (e.g., HCl) and extracted into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH), and the free amine is extracted back into an organic solvent.

  • Distillation: Vacuum distillation can be an effective method for purifying the final product, especially to separate it from higher boiling point impurities like the secondary amine.

  • Column Chromatography: While potentially less "green," silica gel column chromatography can be used for high-purity isolation, effectively separating the desired product from closely related impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield Incomplete imine formation in reductive amination.- Ensure anhydrous conditions if possible, as water can hinder imine formation. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[4] - Allow sufficient time for the imine to form before adding the reducing agent in a two-step process.
Reduction of the starting aldehyde.- Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] - If using sodium borohydride (NaBH₄), perform the reaction in two steps: form the imine first, then add the reducing agent at a low temperature (e.g., 0 °C).
Over-alkylation to the secondary amine.- Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).
Incomplete reaction when starting from 4-(methylthio)benzyl chloride.- Ensure an adequate excess of the amine source is used. - Consider the use of a phase-transfer catalyst if using a biphasic system.[5]
Presence of Impurities in the Final Product Unreacted 4-(methylthio)benzaldehyde.- Ensure the reducing agent is added in a sufficient stoichiometric amount. - Increase the reaction time. - Purify via acid-base extraction.
4-(Methylthio)benzyl alcohol.- Use a more selective reducing agent for the imine. - Purify via acid-base extraction, as the alcohol will remain in the organic phase during acidic extraction of the amine.
N,N-bis(4-(methylthio)benzyl)amine (secondary amine).- Use a large excess of the ammonia source during the reaction. - Purify by vacuum distillation, as the secondary amine has a significantly higher boiling point.
Reaction Stalls or is Sluggish Poor quality of reagents.- Use freshly distilled 4-(methylthio)benzaldehyde, as it can oxidize on storage. - Ensure the reducing agent has not decomposed.
Inappropriate reaction temperature.- For imine formation, gentle heating may be beneficial. - For the reduction step with NaBH₄, maintaining a low temperature (0-25 °C) is often recommended to improve selectivity.

Experimental Protocols

Protocol 1: Reductive Amination of 4-(Methylthio)benzaldehyde using Sodium Borohydride

This protocol is a two-step, one-pot procedure designed to minimize the reduction of the starting aldehyde.

Materials:

  • 4-(Methylthio)benzaldehyde

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in a small amount of methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the imine.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify with 2 M NaOH until the pH is >10.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis from 4-(Methylthio)benzyl Chloride and Ammonia

This protocol outlines the synthesis via nucleophilic substitution.

Materials:

  • 4-(Methylthio)benzyl chloride

  • Aqueous ammonia (concentrated)

  • Toluene

  • Sodium hydroxide solution

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)benzyl chloride (1 equivalent) in toluene.[5][6]

  • Add a large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents).

  • Heat the biphasic mixture to reflux with vigorous stirring for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination of Benzaldehyde Derivatives (Illustrative)

Reducing AgentSubstrateAmine SourceSolventYield (%)Reference
NaBH(OAc)₃BenzaldehydeBenzylamineDichloroethane96[5]
NaBH₄BenzaldehydeAnilineTHF92[3]
NaBH₃CNBenzaldehydeEthylamineMethanol (pH 6-7)91[2]

Note: The yields presented are for analogous reductive amination reactions and serve as a general guide. Actual yields for this compound may vary.

Visualizations

Reductive_Amination_Workflow cluster_0 One-Pot Reductive Amination Start Start Aldehyde_Amine Mix 4-(Methylthio)benzaldehyde and Ammonia Source Start->Aldehyde_Amine Imine_Formation Imine Formation (cat. Acid, RT) Aldehyde_Amine->Imine_Formation Reduction Reduction with Selective Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the one-pot reductive amination synthesis.

Troubleshooting_Logic Low_Yield Low Yield? Check_Imine Check Imine Formation (TLC/NMR) Low_Yield->Check_Imine Check_SM_Reduction Check for Aldehyde Reduction Low_Yield->Check_SM_Reduction Check_Overalkylation Check for Secondary Amine Formation Low_Yield->Check_Overalkylation Incomplete_Imine Incomplete Imine Formation Check_Imine->Incomplete_Imine Yes Aldehyde_Reduced Aldehyde Reduced to Alcohol Check_SM_Reduction->Aldehyde_Reduced Yes Overalkylation Significant Over-alkylation Check_Overalkylation->Overalkylation Yes Solution_Imine - Add cat. Acid - Anhydrous conditions - Increase reaction time Incomplete_Imine->Solution_Imine Solution_Reduction - Use selective reducing agent (NaBH(OAc)₃) - Two-step procedure Aldehyde_Reduced->Solution_Reduction Solution_Overalkylation - Use large excess of ammonia source Overalkylation->Solution_Overalkylation

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: 4-(Methylthio)benzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylthio)benzylamine.

General Troubleshooting

Q1: My reaction with this compound is resulting in a yellow or brown colored product, but I expect a colorless compound. What is the likely cause?

A1: The formation of colored impurities in reactions involving benzylamines is often due to oxidative degradation or the formation of highly conjugated π-systems. Trace amounts of these impurities can be enough to discolor the entire batch. Ensure that your starting materials and solvents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Acylation Reactions

Q2: I am performing an N-acylation of this compound with an acyl chloride and observing low yields of my desired amide. What are the common byproducts and how can I minimize them?

A2: A common issue in N-acylation reactions with primary amines and acyl chlorides is the formation of an ammonium salt byproduct. The hydrochloric acid (HCl) generated during the reaction protonates the starting amine, rendering it non-nucleophilic and unable to react further. This effectively reduces the concentration of your nucleophile and can significantly lower the yield of the desired amide.

Troubleshooting Guide for N-Acylation Reactions

Common IssuePotential Byproduct/CauseRecommended Solution
Low YieldAmmonium salt formation: 4-(Methylthio)benzylammonium chloride.Add a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to the reaction mixture to scavenge the HCl byproduct. Use at least 1.1 equivalents of the base.
Reaction StallsIncomplete reaction: Unreacted this compound and acyl chloride.For weakly reactive acyl chlorides, consider using a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
Tarry/Polymeric materialSelf-condensation or decomposition of the acyl chloride: High molecular weight polymers.Run the reaction at a lower temperature (e.g., starting at 0°C) to minimize side reactions. Ensure the acyl chloride is of high purity.

Experimental Protocol: General Procedure for N-Acylation of this compound

  • Dissolve this compound (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 equivalents) in the same dry solvent to the cooled amine solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up to remove the base and any salts. The organic layer can be washed with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride (as the carboxylic acid).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Logical Workflow for Troubleshooting N-Acylation

start Low Yield in N-Acylation check_base Was a non-nucleophilic base used? start->check_base add_base Add >1 eq. of Et3N or Pyridine check_base->add_base No check_catalyst Is the acyl chloride known to be unreactive? check_base->check_catalyst Yes success Improved Yield add_base->success add_dmap Add catalytic DMAP check_catalyst->add_dmap Yes check_temp Is there tar/polymer formation? check_catalyst->check_temp No add_dmap->success lower_temp Run reaction at 0°C check_temp->lower_temp Yes check_temp->success No lower_temp->success

Troubleshooting workflow for N-acylation reactions.

Reductive Amination

Q3: I am trying to synthesize a secondary amine via reductive amination of a ketone with this compound, but I am getting a significant amount of a higher molecular weight byproduct. What is this byproduct and how can I avoid it?

A3: In reductive amination reactions with primary amines, a common byproduct is the tertiary amine formed from the reaction of the initially formed secondary amine with another molecule of the ketone and subsequent reduction. This over-alkylation can be a significant issue, especially if the secondary amine product is more nucleophilic than the starting primary amine.

Troubleshooting Guide for Reductive Amination

Common IssuePotential Byproduct/CauseRecommended Solution
Formation of Tertiary AmineOver-alkylation: Reaction of the secondary amine product with another equivalent of the carbonyl compound.Use a slight excess of the amine (1.1-1.5 equivalents) relative to the carbonyl compound to favor the formation of the secondary amine. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also minimize this.
Presence of Alcohol ByproductReduction of the carbonyl: The reducing agent reduces the starting aldehyde or ketone before imine formation.Use a milder reducing agent that is selective for the imine or iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2]
Unreacted Starting MaterialsInefficient imine formation: Steric hindrance or unfavorable equilibrium.Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water and drive the imine formation equilibrium forward. The addition of a Lewis acid catalyst like Ti(OiPr)₄ can also promote imine formation.[2]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add this compound (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway for Byproduct Formation in Reductive Amination

cluster_main Desired Pathway cluster_side1 Over-alkylation Byproduct cluster_side2 Carbonyl Reduction Byproduct A 4-(MeS)BnNH2 + R2C=O B Imine Intermediate A->B -H2O C Desired Secondary Amine B->C [H] D Secondary Amine + R2C=O C->D E Iminium Ion D->E -H2O F Tertiary Amine Byproduct E->F [H] G R2C=O H Alcohol Byproduct G->H [H]

Reaction pathways leading to desired product and common byproducts.

Oxidation of the Methylthio Group

Q4: I am running a reaction with this compound and I am observing byproducts with a mass increase of 16 and 32 units. What are these and how can I prevent their formation?

A4: The methylthio (-SCH₃) group is susceptible to oxidation. The byproducts you are observing are likely the corresponding sulfoxide (-SOCH₃, +16 mass units) and sulfone (-SO₂CH₃, +32 mass units). This can occur if oxidizing agents are present in your reaction mixture, or even upon prolonged exposure to air, especially in the presence of light or metal catalysts.

Troubleshooting Guide for Oxidation Byproducts

Common IssuePotential Byproduct/CauseRecommended Solution
Formation of SulfoxideMild oxidation: Presence of mild oxidizing agents (e.g., H₂O₂, m-CPBA) or air.Degas solvents and run the reaction under an inert atmosphere. Ensure all reagents are free from peroxide impurities.
Formation of SulfoneStrong oxidation: Presence of strong oxidizing agents or over-oxidation.Avoid strong oxidants if the methylthio group needs to be preserved. If a mild oxidation is intended, carefully control the stoichiometry of the oxidizing agent and the reaction temperature.

Quantitative Data on Controlled Oxidation

While often an unwanted side reaction, the controlled oxidation of the methylthio group can be a desired transformation. The table below summarizes conditions for the selective oxidation of a related compound, 4'-(Methylthio)acetophenone, which can serve as a starting point for optimizing the oxidation of this compound.[3]

Target ProductOxidizing AgentCatalyst/SolventTemperature (°C)Yield (%)
SulfoxideH₂O₂ (30%)Glacial Acetic AcidRoom Temp90-99
Sulfoxidem-CPBADichloromethane0High
SulfoneH₂O₂ / H₂SO₄Ethylene Dichloride70-7590-95
SulfoneOxone®Methanol/WaterRoom Temp98

Experimental Workflow for Minimizing Oxidation

start Prepare Reaction Setup degas Degas Solvent (e.g., N2 sparging) start->degas inert_atm Assemble Glassware under Inert Atmosphere degas->inert_atm add_reagents Add Reagents via Syringe or Cannula inert_atm->add_reagents run_rxn Run Reaction under Positive Pressure of N2/Ar add_reagents->run_rxn workup Aqueous Workup run_rxn->workup product Desired Product workup->product

Workflow to minimize oxidation byproducts.

References

Technical Support Center: Synthesis of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(Methylthio)benzylamine. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound include:

  • Reductive Amination of 4-(Methylthio)benzaldehyde: This is a widely used one-pot reaction where 4-(methylthio)benzaldehyde is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.[1]

  • Reduction of 4-(Methylthio)benzonitrile: This two-step process involves the conversion of 4-(methylthio)benzyl chloride to 4-(methylthio)benzonitrile, which is then reduced to the target amine.[2][3][4]

  • From 4-(Methylthio)benzyl alcohol: This involves converting the alcohol to a better leaving group (e.g., a chloride), followed by displacement with an amine or a precursor.[2][3][4][5]

Q2: What are the key safety considerations when working with reagents for this synthesis?

A2: Many reagents used in this synthesis require careful handling. For instance, thionyl chloride is highly corrosive and moisture-sensitive.[6] Reducing agents like sodium borohydride and sodium cyanoborohydride can release flammable hydrogen gas upon contact with acidic solutions or water.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a very low yield or no desired product.

Potential CauseRecommended Solution
Inactive Reducing Agent Use a fresh bottle of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions. For moisture-sensitive reagents like sodium triacetoxyborohydride (STAB), handle under an inert atmosphere.[7]
Incomplete Imine Formation (Reductive Amination) Monitor imine formation by TLC or NMR before adding the reducing agent.[8] A small amount of a weak acid (e.g., acetic acid) can catalyze imine formation.[8] Ensure any water formed during imine formation is removed, as it can inhibit the reaction.[1]
Hydrolysis of Starting Materials or Intermediates Use anhydrous solvents and dry all glassware thoroughly.[6] If using moisture-sensitive reagents like 4-(Methylthio)phenylacetyl chloride, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Suboptimal Reaction Temperature For reductive amination, the optimal temperature can vary. Start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.[6] Monitor progress by TLC or LC-MS to find the best temperature.
Poor Quality Starting Materials Verify the purity of your starting materials (e.g., 4-(methylthio)benzaldehyde) by techniques like NMR or melting point analysis. Impurities can interfere with the reaction.
Formation of Significant Impurities

Issue: The final product is contaminated with significant byproducts.

Potential CauseRecommended Solution
Reduction of the Aldehyde Starting Material In reductive amination using a strong reducing agent like sodium borohydride, the aldehyde may be reduced to the corresponding alcohol. Add the reducing agent after confirming imine formation.[7][8] Alternatively, use a milder reducing agent like sodium triacetoxyborohydride (STAB) that is less likely to reduce the aldehyde.[7]
Over-alkylation of the Amine This can occur if the newly formed primary amine reacts with the starting aldehyde. Use a stoichiometric amount of the aldehyde or a slight excess of the amine source.
Formation of Polymeric or Tarry Byproducts This may be due to reagent instability at higher temperatures. Consider running the reaction at a lower temperature for a longer duration.[6]
Presence of Acidic or Basic Impurities Incorporate an aqueous wash step in your work-up procedure. A dilute acid wash (e.g., HCl) can remove basic impurities, while a dilute base wash (e.g., NaHCO3) can remove acidic impurities.[6]

Experimental Protocols

Protocol 1: Reductive Amination of 4-(Methylthio)benzaldehyde
  • Imine Formation: Dissolve 4-(methylthio)benzaldehyde (1.0 equivalent) and ammonium acetate (10 equivalents) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.[9]

Protocol 2: Synthesis via Chlorination and Cyanidation
  • Chlorination: Dissolve 4-(methylthio)benzyl alcohol (1.0 equivalent) in a suitable solvent like toluene. Add concentrated hydrochloric acid (2.6 equivalents) and stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).[2][3][4]

  • Work-up (Chlorination): Separate the organic phase, neutralize it with a mild base (e.g., sodium bicarbonate solution), wash with water, and dry over an anhydrous salt. Evaporate the solvent to obtain 4-(methylthio)benzyl chloride.[2][3][4]

  • Cyanidation: Dissolve the crude 4-(methylthio)benzyl chloride in a water-immiscible solvent like toluene. Add an aqueous solution of sodium cyanide (1.2 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium chloride). Heat the mixture to 80-85 °C and stir for 2 hours.[3]

  • Work-up and Reduction: After cooling, separate the organic phase, wash with water, and concentrate. The resulting 4-(methylthio)phenylacetonitrile can then be reduced to this compound using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Reagent Activity start->check_reagents check_imine Verify Imine Formation start->check_imine check_conditions Review Reaction Conditions start->check_conditions sol_reagents Use fresh, anhydrous reagents. Store properly. check_reagents->sol_reagents sol_imine Monitor by TLC/NMR. Add catalytic acid. Remove water. check_imine->sol_imine sol_conditions Optimize temperature. Ensure anhydrous solvent. Check stoichiometry. check_conditions->sol_conditions Reductive_Amination_Workflow start Start: 4-(Methylthio)benzaldehyde + Amine Source imine_formation Imine Formation (Anhydrous Solvent, +/- Acid Catalyst) start->imine_formation reduction Reduction (e.g., NaBH4, STAB) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Column Chromatography or Distillation) workup->purification product Product: this compound purification->product

References

Technical Support Center: Optimizing N-Alkylation of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-(methylthio)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of this compound?

There are two primary methods for the N-alkylation of this compound:

  • Direct N-Alkylation with Alkyl Halides: This is a classical SN2 reaction where the amine acts as a nucleophile, attacking an alkyl halide (e.g., alkyl bromide or iodide). This method is straightforward but can be prone to overalkylation.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method generally offers higher selectivity for mono-alkylation.[1]

Q2: Why is overalkylation a common problem, and how can it be minimized?

Overalkylation occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt.[1] To minimize this:

  • Control Stoichiometry: Use an excess of this compound relative to the alkylating agent. A 2:1 ratio is a good starting point.[2]

  • Choice of Base: Weaker bases can sometimes help, but a highly effective method for promoting mono-alkylation is the use of cesium carbonate (Cs₂CO₃).[2][3]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring mono-alkylation.

Q3: What is the best choice of solvent for this reaction?

Polar aprotic solvents are generally the best choice for N-alkylation with alkyl halides as they can effectively dissolve the reactants and stabilize charged intermediates. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)[2]

  • Acetonitrile (MeCN)[4]

  • Dimethyl sulfoxide (DMSO)[3]

For reductive amination, alcoholic solvents like methanol or ethanol are often used. It is crucial to use anhydrous solvents to prevent side reactions.[4]

Q4: Which alkylating agents are most effective?

The reactivity of alkyl halides follows the order: I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and potentially less stable. Alkyl bromides offer a good balance of reactivity and stability and are commonly used.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of the N-Alkylated Product

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Insufficient Base Strength or Amount Ensure you are using an appropriate base. For direct alkylation, Cs₂CO₃ is highly effective for mono-alkylation.[2][3] Use at least 1.5-2.0 equivalents of the base to effectively neutralize the acid byproduct.[4]
Low Reactivity of Alkylating Agent If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. You can also try adding a catalytic amount of sodium iodide to promote a Finkelstein reaction in situ.
Inappropriate Solvent The reactants may not be fully soluble. Switch to a more polar aprotic solvent like DMF or DMSO.[3] Ensure the solvent is anhydrous.[4]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature (e.g., to 60-80 °C) while monitoring the reaction by TLC or LC-MS.[2]
Poor Quality of Reagents Ensure that this compound and the alkylating agent are pure. Impurities can inhibit the reaction.
Issue 2: Significant Formation of Dialkylated Byproduct

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Use an excess of this compound. A 2:1 molar ratio of amine to alkyl halide is recommended to favor mono-alkylation.[2]
Inappropriate Base Cesium carbonate (Cs₂CO₃) in DMF has been shown to be highly chemoselective for mono-N-alkylation of benzylamines.[2][3] Other bases like K₂CO₃ or Na₂CO₃ can sometimes lead to more overalkylation.[3]
High Concentration of Alkylating Agent Add the alkylating agent dropwise over a period of time to keep its instantaneous concentration low.
High Reaction Temperature Elevated temperatures can sometimes favor the more reactive secondary amine to react further. Try running the reaction at a lower temperature for a longer period.
Consider an Alternative Method If overalkylation remains a persistent issue, reductive amination is an excellent alternative that provides much better control over mono-alkylation.[1]

Data Presentation

Table 1: Effect of Base and Stoichiometry on Mono-N-Alkylation of a Substituted Benzylamine

Reaction of p-methoxybenzylamine with benzyl bromide as a model system applicable to this compound.[3]

EntryAmine:Alkyl Halide RatioBase (1.0 equiv)SolventTime (h)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
12:1Cs₂CO₃DMF2495<5
21:1Cs₂CO₃DMF247520
32:1K₂CO₃DMF246035
42:1Na₂CO₃DMF245540
52:1Et₃NDMF244050

Experimental Protocols

Protocol 1: Direct Mono-N-Alkylation with an Alkyl Bromide

This protocol is optimized for selective mono-alkylation.[2]

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (4.0 mL) and stir until the amine is fully dissolved.

  • Add cesium carbonate (Cs₂CO₃) (1.0 mmol, 1.0 equiv).

  • Add the alkyl bromide (1.0 mmol, 1.0 equiv) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a highly selective method for mono-alkylation.[1]

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.1 mmol, 1.1 equiv) in methanol (10 mL).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed by column chromatography.

Visualizations

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_reductive Reductive Amination a1 Dissolve Amine in Anhydrous DMF a2 Add Cs₂CO₃ a1->a2 a3 Add Alkyl Halide (Dropwise) a2->a3 a4 Stir at RT for 24h a3->a4 workup Aqueous Workup & Extraction a4->workup r1 Mix Amine & Aldehyde in Methanol r2 Stir at RT (Imine Formation) r1->r2 r3 Cool to 0°C r2->r3 r4 Add NaBH₄ (Portion-wise) r3->r4 r4->workup start Choose Method start->a1 Alkyl Halide start->r1 Aldehyde purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for N-alkylation of this compound.

troubleshooting_flowchart start Reaction Issue? q_yield Low Yield? start->q_yield q_overalkylation Overalkylation? start->q_overalkylation No c_temp Increase Temperature (e.g., to 60°C) q_yield->c_temp Yes c_ratio Use 2:1 Amine to Alkyl Halide Ratio q_overalkylation->c_ratio Yes end Problem Solved q_overalkylation->end No c_base Switch to Cs₂CO₃ (1.5-2.0 equiv) c_temp->c_base c_solvent Use Anhydrous DMF c_base->c_solvent c_reagent Use Alkyl Bromide/Iodide c_solvent->c_reagent c_reagent->end c_addition Add Alkyl Halide Slowly c_ratio->c_addition c_base2 Ensure Base is Cs₂CO₃ c_addition->c_base2 c_alt Switch to Reductive Amination c_base2->c_alt c_alt->end

Caption: Troubleshooting flowchart for common N-alkylation issues.

References

Technical Support Center: Prevention of Methylthio Group Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the challenges of preventing methylthio (-SCH₃) group oxidation during chemical reactions.

Frequently Asked questions (FAQs)

Q1: What are the common oxidation products of the methylthio group, and why is this a concern?

The sulfur atom in a methylthio group is susceptible to oxidation, which can lead to the formation of a methylsulfinyl (-S(O)CH₃) group (a sulfoxide) and, upon further oxidation, a methylsulfonyl (-SO₂CH₃) group (a sulfone).[1] This is a significant concern in multi-step syntheses for several reasons:

  • Altered Reactivity: The electronic properties of the sulfoxide and sulfone are substantially different from the thioether. For instance, a methylsulfonyl group is a much better leaving group in nucleophilic aromatic substitution reactions than a methylthio group.[2]

  • Undesired Side Reactions: The presence of an oxidant can lead to a mixture of the desired product, the sulfoxide, and the sulfone, complicating purification and reducing the yield of the target molecule.

  • Inactivation of Bioactivity: In drug development, the oxidation state of a sulfur-containing functional group can be critical for the molecule's biological activity and pharmacokinetic properties. Uncontrolled oxidation can lead to inactive or even toxic byproducts.

Q2: Under what conditions is the methylthio group most susceptible to oxidation?

The methylthio group is prone to oxidation under the following conditions:

  • Presence of Oxidizing Agents: This is the most direct cause. The strength and stoichiometry of the oxidizing agent will determine the extent of oxidation.

  • Elevated Temperatures: Reactions run at higher temperatures, even in the absence of a dedicated oxidant, can be susceptible to air oxidation.[3]

  • Exposure to Air (Oxygen): For sensitive substrates, prolonged exposure to atmospheric oxygen can lead to slow oxidation, especially in the presence of light or trace metal impurities.

  • Acidic Conditions: Certain oxidative processes are accelerated under acidic conditions.[4]

Q3: How can I minimize air oxidation for highly sensitive compounds?

For substrates that are particularly sensitive to air, it is crucial to create an inert atmosphere.[1] This involves removing reactive oxygen and moisture from the reaction setup.

  • Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas (nitrogen or argon) for 5-10 minutes prior to use.

  • Inert Gas Blanket: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a balloon filled with the gas or a Schlenk line for more rigorous applications.[1][5][6][7]

  • Proper Glassware Preparation: Glassware should be oven-dried or flame-dried to remove adsorbed moisture before use.[1]

Q4: Are there protecting groups available for the methylthio group?

While not as common as for other functional groups, the methylthio group can be "protected" by converting it into a sulfonium salt. This strategy can be useful if the planned reaction conditions are incompatible with a thioether. The thioether can be regenerated after the reaction.

Troubleshooting Guides

Issue 1: My methylthio group is being oxidized to a sulfoxide and/or sulfone during a reaction with an oxidizing agent.

This is a common problem of over-oxidation. The key is to control the reactivity of the oxidant and the reaction conditions.

Troubleshooting Workflow for Over-oxidation

G start Over-oxidation Observed (Sulfoxide/Sulfone Formation) q1 Is the stoichiometry of the oxidant greater than 1.1 equivalents? start->q1 a1_yes Reduce oxidant to 1.0-1.1 equivalents. Monitor reaction closely. q1->a1_yes Yes q2 Was the reaction temperature above 0 °C? q1->q2 No a1_yes->q2 a2_yes Lower the reaction temperature (e.g., 0 °C or -78 °C). q2->a2_yes Yes q3 Is the chosen oxidant known for low selectivity? q2->q3 No a2_yes->q3 a3_yes Switch to a more selective oxidizing agent. q3->a3_yes Yes end Selective Sulfide Oxidation q3->end No a3_yes->end

Caption: Troubleshooting workflow for over-oxidation of a methylthio group.

Data on Oxidizing Agent Selectivity

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesSelectivity (Sulfoxide:Sulfone)
Sodium Periodate (NaIO₄) MeOH/H₂O, 0 °C to RTHigh selectivity, easy workupStoichiometric waste, limited solubilityExcellent
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RTReadily available, fastCan be unselective, potentially explosiveModerate to Good
Hydrogen Peroxide (H₂O₂) Acetic acid or MeOH, often with a metal catalystInexpensive, environmentally friendlyOften requires a catalyst, can be slowVariable, catalyst-dependent
Oxone® (KHSO₅) MeOH/H₂O or CH₃CN/H₂O, bufferedStable, inexpensive solidCan be unselective without careful pH and stoichiometry controlGood with careful control
Issue 2: My starting material, which contains a methylthio group, is decomposing or forming byproducts under what should be non-oxidative conditions.

This could be due to unanticipated air oxidation or reaction with trace impurities.

Troubleshooting Workflow for Unexpected Decomposition

G start Unexpected Decomposition or Byproduct Formation q1 Was the reaction run under an inert atmosphere? start->q1 a1_no Repeat reaction using degassed solvents and an inert gas (N₂ or Ar) blanket. q1->a1_no No q2 Are there potential trace metal impurities in reagents or solvents? q1->q2 Yes a1_no->q2 a2_yes Use high-purity reagents/solvents. Consider adding a chelating agent like EDTA to the workup. q2->a2_yes Yes q3 Is the reaction run at an elevated temperature? q2->q3 No a2_yes->q3 a3_yes Attempt the reaction at a lower temperature for a longer duration. q3->a3_yes Yes end Stable Reaction Conditions q3->end No a3_yes->end

Caption: Troubleshooting workflow for unexpected decomposition.

Experimental Protocols

Protocol 1: General Procedure for Selective Oxidation of a Methylthio Group to a Methylsulfinyl Group using Sodium Periodate

This protocol is designed for the selective oxidation of a sulfide to a sulfoxide, minimizing over-oxidation to the sulfone.

Materials:

  • Aryl methyl sulfide (1.0 eq)

  • Sodium periodate (NaIO₄) (1.1 eq)

  • Methanol (MeOH)

  • Deionized water

  • Celite

  • Magnetic stir bar and stir plate

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl methyl sulfide (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath and begin stirring.

  • Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.1 eq) in a minimal amount of deionized water.

  • Addition: Add the aqueous NaIO₄ solution dropwise to the stirred sulfide solution over 15-20 minutes. A white precipitate of sodium iodate will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the insoluble iodine salts, washing the filter cake with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfoxide.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Conducting a Reaction Under an Inert Atmosphere (Balloon Method)

This protocol is a cost-effective method for running air- and moisture-sensitive reactions.[1]

Materials:

  • Reaction flask and magnetic stir bar (oven- or flame-dried)

  • Rubber septum

  • Inert gas (Nitrogen or Argon) cylinder with regulator

  • Balloon

  • Needles and syringe

  • Anhydrous solvents

Procedure:

  • Glassware Preparation: Oven-dry (>120 °C) or flame-dry the reaction flask containing a magnetic stir bar and allow it to cool in a desiccator or under a stream of inert gas.

  • System Assembly: Immediately seal the cooled flask with a rubber septum.

  • Inert Gas Purge: Fill a balloon with the inert gas. Insert a needle attached to the balloon through the septum. Insert a second "outlet" needle to allow the air inside the flask to be displaced.

  • Purging: Allow the inert gas to flush the flask for 5-10 minutes. The positive pressure from the balloon will push the air out through the outlet needle.

  • Maintaining Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure, preventing air from entering the flask.

  • Reagent Addition:

    • Liquids: Use a clean, dry syringe to add anhydrous solvents and liquid reagents through the septum. Purge the syringe with inert gas before drawing up the liquid.

    • Solids: If possible, add non-air-sensitive solid reagents to the flask before the purging step. Air-sensitive solids should be added in a glovebox or via a solid addition funnel under a positive flow of inert gas.

  • Running the Reaction: Once all reagents are added, the reaction can be stirred and heated or cooled as required, with the balloon ensuring an inert atmosphere is maintained.

References

Technical Support Center: Purification of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Methylthio)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants for benzylamines, in general, include:

  • Oxidation Products: The benzylamine moiety can be susceptible to oxidation, potentially forming the corresponding imine or benzaldehyde derivatives. The methylthio group itself can also be oxidized to the corresponding sulfoxide or sulfone under certain conditions.

  • Condensation Products: Self-condensation of benzylamine can lead to the formation of dibenzylamine and tribenzylamine as byproducts.[1]

  • Starting Material Carryover: Incomplete reaction can result in the presence of starting materials such as 4-(methylthio)benzaldehyde or 4-(methylthio)benzonitrile, depending on the synthetic approach.

  • Side-Reaction Products: Depending on the specific reagents and conditions used, other related substances may be formed. For instance, in syntheses related to 4-methylthioamphetamine (4-MTA), various heterocyclic compounds and Schiff bases have been identified as impurities.[2][3]

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a purification process and for the initial assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for determining the purity of the final product and for identifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and for identifying and quantifying impurities with distinct spectral signatures.[4]

Q3: What are the general stability concerns for this compound during purification?

A3: Benzylamines can be sensitive to air and light, leading to gradual degradation over time. The presence of the methylthio group may also introduce susceptibility to oxidation. Therefore, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating, and to store the purified product in a cool, dark place.

Troubleshooting Guides

Purification by Recrystallization

Q: My this compound is not crystallizing from the chosen solvent system. What should I do?

A:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.

  • Increase Supersaturation: If the solution is not saturated enough, you can try to slowly evaporate some of the solvent to increase the concentration of the compound.

  • Change the Solvent System: The initial solvent may not be optimal. Experiment with different solvents or solvent mixtures. Good solvent systems for recrystallization typically dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] For benzylamines, mixtures of polar and non-polar solvents like ethanol/water or ethyl acetate/hexanes can be effective.[7]

  • Cool Slowly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q: The recrystallized product is still impure. How can I improve the purity?

A:

  • Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.

  • Wash the Crystals: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[5]

  • Use a Decolorizing Agent: If the product is colored, activated charcoal can be used to remove colored impurities. Add the charcoal to the hot solution before filtration.

Purification by Column Chromatography

Q: I am having difficulty separating this compound from a close-running impurity on a silica gel column. What can I try?

A:

  • Optimize the Eluent System: A slight change in the polarity of the eluent can significantly improve separation. Try a shallower gradient or isocratic elution with a finely tuned solvent mixture. Adding a small amount of a modifier, like triethylamine (e.g., 1%), to the eluent can improve the peak shape of amines and may alter the retention of impurities.[8]

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Dry Loading: If the compound has limited solubility in the eluent, dry loading onto silica gel can improve the resolution of the separation.[9]

Q: The yield from my column chromatography is low. What are the possible reasons?

A:

  • Compound Streaking/Tailing: Amines can sometimes interact strongly with the acidic silica gel, leading to tailing and poor recovery. Adding a small amount of triethylamine to the eluent can mitigate this issue.[10]

  • Improper Packing: An improperly packed column with channels or cracks can lead to poor separation and product loss.

  • Compound Instability on Silica: Some compounds can degrade on silica gel. If you suspect this is the case, minimizing the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like neutral alumina might help.

Data Presentation

Purification MethodTypical Purity AchievedTypical YieldNotes
Recrystallization >98%60-80%Highly dependent on the solvent system and the nature of the impurities.
Distillation (Vacuum) >99%50-70%Effective for removing non-volatile or significantly higher/lower boiling point impurities.[11]
Silica Gel Chromatography >99%70-90%A 73% yield was reported for the purification of the related compound 1-(4-(Methylthio)benzyl)piperidine.[8]

Note: The data presented are typical values for benzylamines and related compounds and may vary for this compound depending on the specific experimental conditions and the initial purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or ethyl acetate). A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling. If a single solvent is not ideal, a two-solvent system (e.g., ethyl acetate/hexanes) can be used.[12]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in portions to avoid using an excessive amount.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Drying (Optional but Recommended): If water is a suspected impurity, the crude amine can be dried over a suitable drying agent like potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets prior to distillation.[11]

  • Distillation: Place the crude this compound in the distillation flask with a stir bar. Begin stirring and slowly apply vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the pressure.

  • Discontinuation: Stop the distillation once the temperature begins to rise or drop, or when only a small amount of residue remains in the distillation flask.

Protocol 3: Purification by Silica Gel Chromatography
  • Eluent Selection: Determine a suitable eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4. For benzylamines, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. The addition of ~1% triethylamine to the eluent is recommended to prevent tailing.[8]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[9]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow_recrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve decolorize Add activated charcoal (optional) dissolve->decolorize hot_filter Hot gravity filtration dissolve->hot_filter if no decolorization decolorize->hot_filter cool Cool slowly to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography cluster_prep Preparation cluster_sep Separation cluster_iso Isolation start Crude this compound load Load sample onto silica gel column start->load elute Elute with appropriate solvent system load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Purifying 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Methylthio)benzylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. While specific impurities depend on the synthetic route, they may include:

  • Unreacted starting materials: Such as 4-(methylthio)benzaldehyde or 4-(methylthio)benzonitrile.

  • Over-alkylation products: Formation of dibenzylamine derivatives.

  • Oxidation products: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone.

  • By-products from reductive amination: If this synthetic route is used, by-products such as imines or other reduction products may be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Distillation: Particularly effective for removing non-volatile impurities. Due to the relatively high boiling point of this compound, vacuum distillation is recommended to prevent thermal degradation.

  • Recrystallization: A suitable method if the product is a solid at room temperature and a suitable solvent is found. This technique is excellent for removing small amounts of impurities.

  • Column Chromatography: A versatile technique for separating the desired compound from a mixture of impurities, especially those with similar polarities.

  • Acid-Base Extraction: As an amine, this compound can be converted to its hydrochloride salt to separate it from non-basic impurities. The free base can then be regenerated.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural confirmation and can be used to estimate purity by integrating signals of the product versus impurities.

Troubleshooting Guides

Distillation Issues
Issue Possible Cause Solution
Product is decomposing during distillation. The distillation temperature is too high.Use a vacuum to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature.
Poor separation of product and impurities. The boiling points of the product and impurities are too close.Use a fractionating column to improve separation efficiency. Alternatively, consider another purification method like column chromatography.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask.
Recrystallization Issues
Issue Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Choose a solvent with a lower boiling point. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
No crystals form upon cooling. The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Low recovery of the purified product. The compound has high solubility in the cold solvent. Crystals were washed with too much cold solvent.Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. For benzylamine, a related compound, the boiling point is 185 °C at atmospheric pressure, which can be significantly lowered under vacuum.[1]

  • Analysis: Analyze the purity of the collected fraction using TLC, HPLC, or NMR.

Protocol 2: Recrystallization of this compound

A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[2][3] For benzylamine derivatives, solvents like diisopropyl ether or mixtures such as heptane/ethyl acetate or methanol/water can be effective.[4][5]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Column Chromatography of this compound
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) using TLC. A good starting point for benzylamine derivatives is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or diethyl ether.[6] For more polar impurities, a system like dichloromethane/methanol might be necessary.[7]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing Workflows

Troubleshooting Logic for Failed Recrystallization

G Troubleshooting Failed Recrystallization start No Crystals Formed supersaturation Is the solution supersaturated? start->supersaturation not_saturated Solution is not saturated supersaturation->not_saturated No induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal supersaturation->induce_crystallization Yes concentrate Concentrate solution (evaporate some solvent) not_saturated->concentrate success Crystals Form induce_crystallization->success cool_again Cool the solution again concentrate->cool_again cool_again->success

Caption: Logic diagram for troubleshooting failed recrystallization.

General Purification Workflow

G General Purification Workflow for this compound crude_product Crude this compound purity_assessment Assess Purity (TLC, HPLC, NMR) crude_product->purity_assessment is_pure Is Purity > 99%? purity_assessment->is_pure purification_method Select Purification Method is_pure->purification_method No pure_product Pure this compound is_pure->pure_product Yes distillation Vacuum Distillation purification_method->distillation Volatile Impurities recrystallization Recrystallization purification_method->recrystallization Solid Product chromatography Column Chromatography purification_method->chromatography Complex Mixture distillation->purity_assessment recrystallization->purity_assessment chromatography->purity_assessment

Caption: Decision workflow for purifying this compound.

References

Stability issues with 4-(Methylthio)benzylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylthio)benzylamine, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concerns for this compound in acidic solutions revolve around two main potential degradation pathways:

  • Oxidation of the Thioether Linkage: The methylthio group (-S-CH₃) is susceptible to oxidation, which can be exacerbated by the presence of oxidizing agents, light, and heat. Under acidic conditions, this can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.

  • Degradation of the Benzylamine Moiety: While the benzylamine group is protonated and forms a stable salt in acidic conditions, prolonged exposure to harsh acidic environments, especially at elevated temperatures, may lead to degradation. A potential pathway involves the formation of an imine intermediate, followed by hydrolysis to yield 4-(methylthio)benzaldehyde and ammonia.

Q2: My solution of this compound has turned yellow/brown after acidification. What is the likely cause?

A2: A color change in your solution is a common indicator of degradation. This is most likely due to the oxidation of the thioether group or other oxidative degradation pathways of the aromatic ring, which can form colored byproducts. Ensure your solvents are degassed and free of peroxides, and protect your solution from light and air.

Q3: What are the expected degradation products of this compound under forced acidic degradation?

A3: Based on the chemical structure, the following are the primary potential degradation products under acidic stress conditions (e.g., heat, presence of oxidants):

  • 4-(Methylsulfinyl)benzylamine (Sulfoxide)

  • 4-(Methylsulfonyl)benzylamine (Sulfone)

  • 4-(Methylthio)benzaldehyde

  • 4-(Methylthio)benzoic acid

The formation of these products will depend on the specific conditions (acid concentration, temperature, presence of oxygen).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS analysis of an acidified sample. Degradation of this compound.1. Characterize the new peaks: Use LC-MS to determine the mass of the new species and compare with the masses of potential degradation products (see table below).2. Optimize storage conditions: Store acidic solutions at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).3. Evaluate necessity of acidic conditions: If possible for your application, consider if a less acidic or neutral pH can be used.
Loss of parent compound peak area over time. Instability of the compound under the current storage or experimental conditions.1. Perform a stability study: Quantify the loss of this compound over time at different pH values and temperatures to determine its stability profile.2. Use freshly prepared solutions: For critical experiments, prepare acidic solutions of this compound immediately before use.
Inconsistent experimental results. Variable degradation of the compound between experiments.1. Standardize solution preparation: Ensure consistent acid concentration, solvent purity, and preparation time for all experiments.2. Include a stability-indicating method: Use an analytical method (e.g., HPLC) that can separate the parent compound from its major degradants to monitor the integrity of your stock solutions.
Potential Degradation Products and their Molecular Weights
Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
This compoundC₈H₁₁NS153.25Parent Compound
4-(Methylsulfinyl)benzylamineC₈H₁₁NOS169.25Oxidation
4-(Methylsulfonyl)benzylamineC₈H₁₁NO₂S185.25Oxidation
4-(Methylthio)benzaldehydeC₈H₈OS152.22Hydrolysis of imine intermediate

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions
  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
  • HPLC grade water and acetonitrile
  • Class A volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • For the acid stress study, add a known volume of the stock solution to a volumetric flask and add 0.1 M HCl to the final volume to achieve a final drug concentration of 100 µg/mL. Prepare a parallel sample using 1 M HCl.
  • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.
  • Incubate the samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
  • At each time point, withdraw an aliquot of each sample.
  • Neutralize the acidic samples with an equivalent amount of NaOH solution.
  • Analyze the samples by a stability-indicating HPLC method.

3. Analysis:

  • Monitor the decrease in the peak area of the parent compound.
  • Identify and quantify the formation of any degradation products.
  • Calculate the percentage of degradation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of this compound.

degradation_pathway parent This compound sulfoxide 4-(Methylsulfinyl)benzylamine (Sulfoxide) parent->sulfoxide Oxidation aldehyde 4-(Methylthio)benzaldehyde parent->aldehyde Imine formation & Hydrolysis (Harsh Conditions) sulfone 4-(Methylsulfonyl)benzylamine (Sulfone) sulfoxide->sulfone Further Oxidation experimental_workflow cluster_prep Sample Preparation cluster_incubation Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid_stress Prepare Acidic Samples (0.1 M & 1 M HCl) stock->acid_stress control Prepare Control Sample stock->control incubate Incubate at 60 °C acid_stress->incubate control->incubate sampling Sample at 0, 24, 48, 72h incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data troubleshooting_logic decision decision action Optimize Storage & Use Fresh Solutions decision->action Mass matches known degradant unknown Further structural elucidation needed decision->unknown Mass is unknown issue Unexpected Peaks in HPLC? issue->decision Check Mass Spec Data

Managing exothermic reactions in 4-(Methylthio)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-(Methylthio)benzylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound, and which step is significantly exothermic?

A1: A prevalent method for synthesizing this compound is the reduction of 4-(methylthio)benzonitrile. The most critical exothermic step in this synthesis is the reduction of the nitrile group, particularly when using powerful reducing agents like lithium aluminum hydride (LAH). The reaction of LAH with the nitrile and the subsequent quenching of excess LAH with water are both highly exothermic and can lead to a runaway reaction if not properly controlled.[1][2][3]

Q2: What are the primary hazards associated with the exothermic reaction in this synthesis?

A2: The primary hazards include:

  • Runaway Reaction: An uncontrolled increase in temperature and pressure, potentially leading to vessel rupture or explosion.[1]

  • Fire Hazard: Lithium aluminum hydride is highly flammable and reacts violently with water, releasing flammable hydrogen gas.[1][4] Accidental fires are most common during the quenching process.[1]

  • Formation of Byproducts: High temperatures can lead to the formation of unwanted side products, reducing the purity and yield of the desired this compound.

Q3: What are the best practices for controlling the temperature during the addition of the reducing agent?

A3: Effective temperature control is crucial for safety and reaction success.[5][6][7] Best practices include:

  • Cooling: Conduct the reaction in a cooling bath (e.g., ice-water or dry ice-acetone) to dissipate the heat generated.[8][9] Modern synthesis workstations can also provide precise and automated temperature control.[8]

  • Slow, Controlled Addition: Add the reducing agent, such as a solution of LAH in an anhydrous solvent like diethyl ether or THF, dropwise or in small portions to the nitrile solution.[1][10] This allows the cooling system to manage the heat generated from the reaction.

  • Adequate Stirring: Ensure efficient and continuous stirring to promote even heat distribution and prevent localized hot spots.[1]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LAH with atmospheric moisture.[1]

Q4: How should I safely quench the reaction to neutralize excess reducing agent?

A4: Quenching must be performed with extreme caution due to its highly exothermic nature and the evolution of hydrogen gas.[1][11] A widely used and reliable method is the Fieser workup:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • For every 'x' grams of LAH used, slowly and dropwise add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution

    • '3x' mL of water

  • Allow the mixture to stir for a period to form a granular precipitate, which can then be easily filtered off.[3][11][12]

Alternative quenching methods involve the slow, dropwise addition of ethyl acetate to consume excess LAH before the addition of water, or the use of a saturated aqueous solution of sodium sulfate.[4][10][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction temperature spikes uncontrollably during reagent addition. 1. Addition rate of the reducing agent is too fast. 2. Inadequate cooling. 3. Insufficient stirring.1. Immediately stop the addition. 2. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. 3. Increase the stirring rate. 4. Resume addition at a much slower rate once the temperature is under control.
Excessive foaming and gas evolution during quenching. 1. Quenching agent (e.g., water) is being added too quickly. 2. The reaction mixture was not sufficiently cooled before quenching.1. Stop the addition of the quenching agent immediately. 2. Ensure the reaction flask is in an ice bath and the temperature is at or below 0 °C. 3. Resume the addition of the quenching agent at a very slow, dropwise rate.[4]
Low yield of this compound. 1. Incomplete reaction due to insufficient reducing agent or reaction time. 2. Degradation of the product due to excessive heat. 3. Loss of product during workup.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Maintain the recommended reaction temperature throughout the addition and stirring phases. 3. Follow the quenching and extraction procedures carefully to minimize product loss.
Formation of a gelatinous precipitate during workup that is difficult to filter. This is a common issue with LAH quenches, often due to the formation of aluminum hydroxides.1. Adhere strictly to the Fieser workup ratios, as this method is designed to produce a granular, filterable solid.[3] 2. Adding a drying agent like anhydrous sodium sulfate or magnesium sulfate after the quench can sometimes help to break up the emulsion and facilitate filtration.[1] 3. Using a filter aid like Celite can also improve the filterability of the precipitate.[12]

Experimental Protocols

Reduction of 4-(Methylthio)benzonitrile with Lithium Aluminum Hydride

Materials:

  • 4-(Methylthio)benzonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas setup (nitrogen or argon)

  • Ice bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere. All glassware must be thoroughly dried.

  • In the round-bottom flask, prepare a solution of 4-(methylthio)benzonitrile in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate, dry flask, prepare a solution of lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Slowly add the LAH solution to the stirred nitrile solution via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

  • Quench the reaction by slowly and carefully adding the following in a dropwise manner, for every 1 gram of LAH used:

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water

  • Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms.

  • Filter the solid through a pad of Celite or anhydrous sodium sulfate and wash the filter cake with additional diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Solutions (Nitrile in Ether/THF, LAH in Ether/THF) cool_nitrile Cool Nitrile Solution (0 °C) prep_reagents->cool_nitrile setup_apparatus Setup Dry Apparatus (Inert Atmosphere) setup_apparatus->prep_reagents add_lah Slowly Add LAH Solution (Maintain 0 °C) cool_nitrile->add_lah stir_warm Stir and Warm to RT add_lah->stir_warm monitor Monitor Reaction (TLC/LC-MS) stir_warm->monitor cool_mixture Cool to 0 °C monitor->cool_mixture Reaction Complete quench Quench Reaction (Fieser Method) cool_mixture->quench filter_solid Filter Precipitate quench->filter_solid extract_dry Dry and Concentrate Filtrate filter_solid->extract_dry purify Purify Crude Product (Distillation/Chromatography) extract_dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Observe Uncontrolled Temperature Spike check_addition Is LAH addition ongoing? start->check_addition stop_addition Stop LAH Addition Immediately check_addition->stop_addition Yes check_cooling Check Cooling Bath (Temp, Contact) check_addition->check_cooling No stop_addition->check_cooling check_stirring Check Stirring Rate check_cooling->check_stirring temp_controlled Is Temperature Stabilized? check_stirring->temp_controlled temp_controlled->check_cooling No resume_slowly Resume Addition at a Slower Rate temp_controlled->resume_slowly Yes end Continue Monitoring resume_slowly->end

Caption: Troubleshooting logic for a temperature spike during LAH addition.

References

Small-scale vs. large-scale synthesis of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Methylthio)benzylamine, catering to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during both small-scale laboratory synthesis and large-scale industrial production.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield in Small-Scale Synthesis

  • Question: I am performing a reductive amination of 4-(methylthio)benzaldehyde with ammonia in methanol using sodium borohydride, but I am getting a very low yield of this compound. What could be the problem?

  • Answer: Low yields in small-scale reductive aminations can stem from several factors. A primary concern is the quality and handling of reagents and the reaction conditions. Ensure that your 4-(methylthio)benzaldehyde is pure, as impurities can interfere with the reaction. The sodium borohydride should be fresh and added portion-wise to control the reaction rate and prevent overheating, which can lead to side reactions. It is also crucial to maintain an anhydrous environment, as moisture can decompose the reducing agent and hinder the formation of the imine intermediate. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Issue 2: Formation of Impurities in Large-Scale Production

  • Question: During the large-scale synthesis of this compound via catalytic hydrogenation, we are observing significant byproduct formation. How can we minimize these impurities?

  • Answer: In large-scale catalytic hydrogenations for reductive amination, byproduct formation is a common challenge. Over-alkylation, where the newly formed primary amine reacts with another aldehyde molecule to form a secondary amine, is a frequent side reaction. To mitigate this, it is important to control the stoichiometry of the reactants and the reaction conditions carefully. Using a suitable catalyst, such as Raney nickel or a palladium-based catalyst, and optimizing the hydrogen pressure and temperature are crucial.[1] Running the reaction at a slightly elevated pressure and moderate temperature can enhance the selectivity towards the primary amine. Additionally, ensuring efficient mixing in the industrial reactor is vital for maintaining homogeneity and preventing localized high concentrations of reactants that can lead to side reactions.

Issue 3: Difficulty in Product Purification

  • Question: My crude this compound is an oil and is difficult to purify by crystallization. What are the recommended purification strategies?

  • Answer: If the crude product is oily and resistant to crystallization, it likely contains impurities. For small-scale batches, column chromatography on silica gel is an effective method for purification. A solvent system such as a gradient of ethyl acetate in hexane can be employed to separate the desired product from non-polar and polar impurities. For larger quantities, vacuum distillation can be a viable option. It is also advisable to perform an aqueous work-up with a dilute acid wash to remove any basic impurities, followed by a wash with a saturated sodium bicarbonate solution to remove acidic impurities before the final purification step.[2]

Issue 4: Catalyst Inactivity or Poisoning in Catalytic Hydrogenation

  • Question: Our catalyst seems to lose activity during the large-scale reductive amination. What could be the cause and how can we prevent it?

  • Answer: Catalyst deactivation in industrial-scale hydrogenations can be caused by several factors. The presence of sulfur compounds in the starting materials or intermediates can poison noble metal catalysts like palladium. Although this compound itself contains sulfur, certain impurities in the starting aldehyde or the ammonia source might be the culprits. Ensuring the purity of all reactants is the first step. The catalyst itself might be old or improperly stored. Using a fresh, high-quality catalyst is recommended. The reaction conditions, such as temperature and pressure, can also affect catalyst longevity. Operating within the recommended parameters for the specific catalyst is essential for maintaining its activity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

  • Question: What are the most common synthetic routes to this compound?

  • Answer: The most prevalent method for synthesizing this compound is the reductive amination of 4-(methylthio)benzaldehyde.[3] This can be achieved using various reducing agents, such as sodium borohydride in a protic solvent like methanol for small-scale synthesis, or through catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium, nickel) for larger-scale production.[1] Another route involves the reaction of 4-(methylthio)benzyl chloride with an ammonia source.

  • Question: What are the key differences between small-scale and large-scale synthesis of this compound?

  • Answer: The primary differences lie in the choice of reagents, equipment, and reaction conditions. Small-scale synthesis often prioritizes convenience and the use of readily available reagents like sodium borohydride. In contrast, large-scale industrial production focuses on cost-effectiveness, safety, and efficiency, often employing catalytic processes like hydrogenation which are more economical and generate less waste.[3] The equipment also differs significantly, with laboratory glassware used for small batches and large stainless steel reactors for industrial production.

  • Question: How can I monitor the progress of the reaction?

  • Answer: For small-scale reactions, Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting aldehyde and the formation of the product.[2] For large-scale industrial processes, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are typically used for more quantitative and precise monitoring of the reaction progress.

  • Question: What are the typical storage conditions for this compound?

  • Answer: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is typically a solid at room temperature.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound at different scales.

Table 1: Small-Scale Synthesis via Reductive Amination with Sodium Borohydride

ParameterValue
Starting Material4-(Methylthio)benzaldehyde
ReagentsAmmonia (in Methanol), Sodium Borohydride
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time2 - 6 hours
Typical Yield60 - 80%
PurificationColumn Chromatography

Table 2: Large-Scale Synthesis via Catalytic Hydrogenation

ParameterValue
Starting Material4-(Methylthio)benzaldehyde
ReagentsAmmonia, Hydrogen Gas
CatalystRaney Nickel or Palladium on Carbon
SolventMethanol or Ethanol
Temperature50 - 100 °C
Pressure10 - 50 atm
Reaction Time4 - 12 hours
Typical Yield> 90%
PurificationVacuum Distillation

Experimental Protocols

Small-Scale Synthesis: Reductive Amination with Sodium Borohydride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde (1.0 eq) in methanol.

  • Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Large-Scale Synthesis: Catalytic Hydrogenation

  • Charging the Reactor: In a suitable high-pressure reactor (autoclave), charge 4-(methylthio)benzaldehyde, the solvent (e.g., methanol), and the catalyst (e.g., Raney Nickel, 5-10% w/w).

  • Ammonia Addition: Add liquefied ammonia or a concentrated solution of ammonia in the reaction solvent to the reactor.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 atm) and heat the mixture to the target temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring the hydrogen uptake and by analyzing samples using HPLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate by distillation. The resulting crude this compound can be purified by vacuum distillation.

Mandatory Visualization

Synthesis_Pathways Synthesis Pathways for this compound cluster_reductive_amination Reductive Amination Pathway cluster_benzyl_chloride Benzyl Chloride Pathway 4MT_Aldehyde 4-(Methylthio)benzaldehyde Imine Imine Intermediate 4MT_Aldehyde->Imine + NH3 4MT_Amine This compound Imine->4MT_Amine Reduction (e.g., NaBH4 or H2/Catalyst) 4MT_Benzyl_Chloride 4-(Methylthio)benzyl Chloride 4MT_Amine_2 This compound 4MT_Benzyl_Chloride->4MT_Amine_2 + NH3 source

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Product Yield check_reagents Check Reagent Quality (Aldehyde, Reducing Agent) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions (Anhydrous, Temperature) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_monitoring Monitor Reaction Progress (TLC/HPLC) monitoring_ok Reaction Complete? check_monitoring->monitoring_ok reagent_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No conditions_ok->check_monitoring Yes optimize_conditions Optimize Temperature and Reaction Time conditions_ok->optimize_conditions No continue_reaction Continue Reaction monitoring_ok->continue_reaction No end_good Proceed to Work-up monitoring_ok->end_good Yes end_bad Investigate Side Reactions monitoring_ok->end_bad Stalled purify_reagents->check_reagents optimize_conditions->check_conditions continue_reaction->check_monitoring

Caption: A logical workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-(methylthio)benzylamine against common benzylamine analogs, offering insights into the electronic effects of the methylthio substituent. The presented data, summarized in clear tabular format, is supported by a detailed experimental protocol for acquiring high-quality NMR spectra.

Comparative ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. The electron-donating or withdrawing nature of the substituent at the para-position of the benzene ring significantly influences the chemical shifts of the aromatic and benzylic protons. The data below is presented for samples dissolved in deuterated chloroform (CDCl₃).

CompoundAr-H (ortho to CH₂NH₂) (ppm)Ar-H (meta to CH₂NH₂) (ppm)-CH₂- (ppm)-NH₂ (ppm)Other Protons (ppm)
Benzylamine7.29 (m)[1]7.29 (m)[1]3.84 (s)[1]1.52 (s)[1]-
4-Methylbenzylamine7.15 (d)[2]7.05 (d)[2]3.79 (s)[2]1.42 (s)[2]2.32 (s, -CH₃)[2]
4-Methoxybenzylamine7.22 (d)[3]6.85 (d)[3]3.75 (s)[3]1.44 (s)[3]3.78 (s, -OCH₃)[3]
This compound~7.25 (d) (Predicted)~7.20 (d) (Predicted)~3.80 (s) (Predicted)~1.5 (s) (Predicted)~2.45 (s, -SCH₃) (Predicted)

Note: (s) = singlet, (d) = doublet, (m) = multiplet. Predicted values are estimates based on substituent effects.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The substituent at the para-position influences the shielding and deshielding of the aromatic and aliphatic carbons. All data is referenced to CDCl₃ at 77.2 ppm.[4]

CompoundC-ipso (C-CH₂NH₂) (ppm)C-ortho (ppm)C-meta (ppm)C-para (C-Subst.) (ppm)-CH₂- (ppm)Other Carbons (ppm)
Benzylamine143.5[5]128.5[5]126.8[5]126.8[5]46.4[5]-
4-Methylbenzylamine140.5[6]129.1[6]127.3[6]136.1[6]46.1[6]21.0 (-CH₃)[6]
4-Methoxybenzylamine135.8[7]128.5[7]113.8[7]158.5[7]45.9[7]55.2 (-OCH₃)[7]
This compound~140 (Predicted)~128 (Predicted)~127 (Predicted)~137 (Predicted)~46 (Predicted)~16 (-SCH₃) (Predicted)

Experimental Protocol for NMR Analysis

This section outlines a standard protocol for the preparation and acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation [8]

  • Sample Weighing: Accurately weigh 5-20 mg of the analyte for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a pipette with a filter plug (e.g., cotton or glass wool), carefully transfer the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm. This filtering step removes any particulate matter that can degrade spectral quality.[10]

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm), although referencing to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR) is also common.[4][10]

2. Data Acquisition [11]

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer magnet.[11]

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.[9][11]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).[10]

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for moderately concentrated samples.

    • Relaxation Delay (D1): A delay of 1-5 seconds between pulses ensures the nuclei have returned to equilibrium, allowing for accurate integration.[10]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets.[10]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed, typically ranging from 128 to several thousand depending on concentration.[10]

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally appropriate.[10]

3. Data Processing

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat for accurate peak integration.[12]

  • Referencing: The chemical shift axis is calibrated against the known chemical shift of the reference signal (TMS or residual solvent).[8]

NMR Analysis Workflow

The following diagram illustrates the logical workflow of a typical NMR experiment, from initial sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis prep1 Weigh Sample (5-20 mg ¹H, 20-50 mg ¹³C) prep2 Dissolve in Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Filter and Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire FID Data (zg30 / zgpg30) acq2->acq3 proc1 Fourier Transform (FID → Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (e.g., to CDCl₃) proc2->proc3 analysis Structural Elucidation (Peak Picking, Integration, Coupling Analysis) proc3->analysis

Workflow for NMR structural analysis.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-(methylthio)benzylamine. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed fragmentation pathway based on the well-established principles of mass spectrometry and the known fragmentation behavior of structurally related compounds, including benzylamines and aromatic sulfur compounds. This information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for compound identification and characterization.

Comparison of Fragmentation Patterns

The fragmentation of this compound is compared with that of benzylamine and 4-methylbenzylamine to highlight the influence of the methylthio substituent on the fragmentation process. Under electron ionization (EI), benzylamines typically exhibit fragmentation patterns dominated by the formation of a stable tropylium ion.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)Proposed Fragment Structure
This compound 153.24153 (M+)[C8H11NS]+•
138[M - CH3]+
106[M - SCH3]+
91Tropylium ion
Benzylamine [1][2]107.15107 (M+)[C7H9N]+•
106[M - H]+
91Tropylium ion
79[C6H7]+
77Phenyl cation
4-Methylbenzylamine [3]121.18121 (M+)[C8H11N]+•
120[M - H]+
106[M - CH3]+
91Tropylium ion

Table 1. Comparison of Key Fragment Ions of this compound and Related Compounds.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the ionization of the molecule. The presence of the sulfur atom and the benzylamine moiety will influence the fragmentation cascade. A common fragmentation pathway for benzylamines involves the formation of the tropylium ion (m/z 91)[4]. The sulfur-containing group can also undergo characteristic cleavages.

A proposed fragmentation pathway is illustrated in the diagram below. The initial ionization would form the molecular ion (M+) at m/z 153. Subsequent fragmentation could involve the loss of a methyl radical (•CH3) from the thioether group to form an ion at m/z 138. Alpha-cleavage of the C-S bond could lead to the loss of a thiomethyl radical (•SCH3), resulting in an ion at m/z 106. The benzylic C-N bond cleavage is also a common pathway for benzylamines, which can lead to the formation of the tropylium ion at m/z 91 after rearrangement.

Fragmentation_Pathway M This compound [M]+• m/z = 153 F1 [M - CH3]+ m/z = 138 M->F1 - •CH3 F2 [M - SCH3]+ m/z = 106 M->F2 - •SCH3 F3 Tropylium ion m/z = 91 F2->F3 Rearrangement MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Dissolve/Dilute Sample Acquire Acquire Mass Spectrum (EI or ESI) Prep->Acquire Identify Identify Molecular Ion Acquire->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Compare Compare with Reference Spectra/ Theoretical Fragmentation Analyze->Compare Characterize Characterize Compound Compare->Characterize

References

Comparative Reactivity Analysis: 4-(Methylthio)benzylamine versus Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the nucleophilic reactivity of 4-(Methylthio)benzylamine and benzylamine, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is supported by established principles of physical organic chemistry and includes representative experimental protocols and mechanistic diagrams.

Introduction to Reactivity

The nucleophilic reactivity of benzylamines is a critical parameter in various synthetic transformations, including the formation of amides, imines (Schiff bases), and in nucleophilic substitution reactions. This reactivity is primarily dictated by the electron density on the nitrogen atom of the amino group. Substituents on the aromatic ring can significantly influence this electron density through inductive and resonance effects, thereby modulating the nucleophilicity of the amine.

Electronic Effects and Expected Reactivity

Benzylamine serves as the parent compound for this comparison. The benzyl group is generally considered to be weakly electron-donating.

This compound features a methylthio (-SMe) group at the para position of the phenyl ring. The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, an effect that is particularly pronounced from the para position. This electron-donating resonance effect increases the electron density on the nitrogen atom of the benzylamine moiety. While the methylthio group also exerts a weak electron-withdrawing inductive effect, the resonance effect is generally dominant in reactions where the transition state benefits from increased electron density at the reaction center.

Consequently, due to the net electron-donating character of the 4-methylthio group, This compound is anticipated to be a more potent nucleophile and thus more reactive than benzylamine . This increased reactivity is supported by studies on other para-substituted benzylamines with electron-donating groups, which have shown enhanced reaction rates in nucleophilic substitution reactions.[1]

Quantitative Reactivity Comparison

While direct experimental kinetic data comparing this compound and benzylamine was not found in a side-by-side study, we can estimate their relative reactivity using the Hammett equation. The Hammett equation is a linear free-energy relationship that quantifies the impact of substituents on the reactivity of aromatic compounds.

The equation is given by: log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzylamine).

  • ρ (rho) is the reaction constant, which is specific to the reaction type and conditions.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

For the reaction of para-substituted benzylamines with benzyl bromide in methanol at 25°C, a study reported a reaction constant (ρ) of -1.03.[1] The Hammett sigma constant (σp) for the 4-methylthio group is approximately -0.05.

Using these values, we can estimate the relative rate constant for this compound:

log(k / k₀) = (-1.03) * (-0.05) = 0.0515 k / k₀ = 10^0.0515 ≈ 1.126

This calculation suggests that This compound would be approximately 1.13 times more reactive than benzylamine in this specific nucleophilic substitution reaction.

CompoundSubstituentHammett Constant (σp)Relative Rate (k/k₀) (Estimated)
Benzylamine-H0.001.00
This compound4-SMe-0.05~1.13

Experimental Protocols

To facilitate further research and direct comparison, the following detailed experimental protocols are provided.

Protocol 1: Kinetics of Nucleophilic Substitution with Benzyl Bromide

This protocol allows for the determination of second-order rate constants for the reaction of benzylamine and its derivatives with an electrophile.

Objective: To quantitatively compare the rate of reaction of this compound and benzylamine with benzyl bromide.

Materials:

  • This compound

  • Benzylamine

  • Benzyl bromide

  • Methanol (anhydrous)

  • Volumetric flasks (10 mL, 50 mL)

  • Pipettes

  • Thermostated reaction vessel or water bath

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Autosampler vials

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of benzyl bromide in methanol.

    • Prepare separate 0.1 M stock solutions of benzylamine and this compound in methanol.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at 25.0 ± 0.1 °C, place 5.0 mL of the 0.1 M benzylamine solution.

    • In a separate vessel, equilibrate 5.0 mL of the 0.1 M benzyl bromide solution to the same temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add the 5.0 mL of benzyl bromide solution to the benzylamine solution and start a timer. The final concentration of each reactant will be 0.05 M.

    • Immediately withdraw a 100 µL aliquot of the reaction mixture and quench it in an autosampler vial containing 900 µL of a suitable quenching agent (e.g., a dilute acid in methanol to protonate the amine).

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes) for a period sufficient to observe significant product formation.

  • Analysis:

    • Analyze the quenched samples by HPLC or GC to determine the concentration of the product (N-benzylbenzylamine or N-(4-(methylthio)benzyl)benzylamine) or the decrease in the concentration of the reactants.

    • Plot the concentration of the product versus time. The initial slope of this curve can be used to determine the initial reaction rate.

    • The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction or from the initial rate.

  • Repeat:

    • Repeat the entire procedure using the this compound solution.

Protocol 2: Competitive Schiff Base Formation

This protocol provides a method to qualitatively or semi-quantitatively compare the reactivity of the two amines towards an aldehyde.

Objective: To determine the relative reactivity of this compound and benzylamine in a competitive reaction with benzaldehyde.

Materials:

  • This compound

  • Benzylamine

  • Benzaldehyde

  • Ethanol (anhydrous)

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Heating mantle

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of this compound and benzylamine in 10 mL of ethanol.

    • Add a sub-stoichiometric amount of benzaldehyde (e.g., 0.5 mmol) to the amine solution. This ensures that the amines are in competition for the aldehyde.

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux for a predetermined time (e.g., 1 hour).

  • Analysis:

    • After cooling to room temperature, take a sample of the reaction mixture for GC-MS analysis.

    • The relative peak areas of the two Schiff base products (N-benzylideneaniline and N-(4-(methylthio)benzylidene)aniline) will provide an indication of the relative reactivity of the two amines. A higher proportion of the 4-methylthio-substituted Schiff base would indicate its higher reactivity.

Mechanistic Pathways

The following diagrams illustrate the proposed mechanisms for the reactions described in the experimental protocols.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Amine R-CH₂-NH₂ TS [H₂N---CH₂(R')---Br]⁻      |    R-CH₂ Amine->TS Electrophile R'-CH₂-Br Electrophile->TS Product R-CH₂-NH₂⁺-CH₂-R' TS->Product Leaving_Group Br⁻ TS->Leaving_Group

Caption: Proposed SN2 mechanism for the reaction of a benzylamine with benzyl bromide.

schiff_base_mechanism Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) Intermediate Hemiaminal Reactants->Intermediate Nucleophilic attack Product Schiff Base (R-N=CH-R') + H₂O Intermediate->Product Dehydration

Caption: Simplified mechanism for the formation of a Schiff base from an amine and an aldehyde.

References

A Comparative Guide to 4-(Methylthio)benzylamine and 4-Methoxybenzylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the myriad of choices available to researchers, benzylamines and their derivatives are frequently employed for the protection of various functional groups, most notably amines. This guide provides a detailed comparison of two such derivatives, 4-(Methylthio)benzylamine and 4-Methoxybenzylamine, evaluating their performance, particularly as N-protecting groups. This objective analysis, supported by available experimental data and established chemical principles, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their synthetic endeavors.

Introduction to the Contenders

Both this compound and 4-methoxybenzylamine are primary benzylamines substituted at the para position. The nature of this substituent—a methylthio (-SMe) group versus a methoxy (-OMe) group—imparts distinct electronic properties to the benzyl moiety, which in turn influences the stability and cleavage conditions of the corresponding protecting group.

The 4-methoxybenzyl (PMB) group, derived from 4-methoxybenzylamine, is a well-established and widely used protecting group in organic synthesis.[1] Its electron-donating methoxy group facilitates cleavage under acidic and oxidative conditions.

The 4-(methylthio)benzyl (MTB) group, derived from this compound, is less commonly used as a standard protecting group. However, the sulfur atom in the methylthio group offers unique reactivity, particularly towards oxidation, suggesting the potential for orthogonal cleavage strategies.

Physicochemical Properties

A summary of the key physicochemical properties of both amines is presented below. These properties are essential for planning and executing synthetic transformations.

PropertyThis compound4-Methoxybenzylamine
CAS Number 83171-39-52393-23-9
Molecular Formula C₈H₁₁NSC₈H₁₁NO
Molecular Weight 153.24 g/mol 137.18 g/mol
Appearance SolidClear, colorless to slightly yellow liquid
Boiling Point Not readily available236-237 °C
Density Not readily available~1.05 g/mL at 25 °C

Performance in Amine Protection

The primary application of these benzylamines in this context is the formation of N-benzyl amides or amines, which serve as protected forms of primary or secondary amines. The selection between the two often hinges on the desired deprotection strategy and the overall functional group tolerance of the synthetic route.

The N-(4-Methoxybenzyl) or PMB Protecting Group

The PMB group is prized for its moderate stability and the variety of methods available for its removal. The electron-donating nature of the methoxy group makes the benzylic position more susceptible to cleavage compared to an unsubstituted benzyl group.

Key Features of PMB Protection:

  • Acid-Labile: Cleavable with strong to moderate acids such as trifluoroacetic acid (TFA).[2]

  • Oxidatively Labile: Can be removed using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2][3]

  • Orthogonality: The differential cleavage conditions allow for orthogonal protection schemes in the presence of other protecting groups like Boc (acid-labile) and Fmoc (base-labile).

The N-(4-Methylthio)benzyl or MTB Protecting Group

While less documented as a standard protecting group for amines, the MTB group presents intriguing possibilities due to the presence of the sulfur atom. The methylthio group is also electron-donating, albeit with different characteristics compared to the methoxy group. This suggests that the MTB group would also be susceptible to acidic and oxidative cleavage.

Postulated Features of MTB Protection:

  • Acid Lability: Expected to be cleaved by strong acids, similar to the PMB group. The relative lability would depend on the comparative electron-donating ability of the -SMe versus -OMe group in stabilizing the benzylic carbocation intermediate.

  • Unique Oxidative Cleavage: The sulfide moiety can be selectively oxidized to a sulfoxide or sulfone. This oxidation would render the benzyl group significantly more electron-deficient, potentially allowing for a unique, two-step deprotection strategy under milder conditions than direct oxidative cleavage of the C-N bond. This offers a potential avenue for enhanced orthogonality.

Comparative Data on Deprotection

Direct comparative studies on the cleavage of N-(4-methylthio)benzyl versus N-(4-methoxybenzyl) protecting groups are not extensively reported in the literature. However, we can compile typical conditions for PMB cleavage and propose analogous or alternative conditions for MTB cleavage based on chemical principles.

Deprotection MethodN-(4-Methoxybenzyl) Group (PMB)N-(4-Methylthio)benzyl Group (MTB) (Postulated)Orthogonality Considerations
Acidic Cleavage Trifluoroacetic acid (TFA), often in CH₂Cl₂[2]Expected to be cleaved by strong acids like TFA. Relative rate compared to PMB is not well-documented.PMB is more acid-labile than a simple benzyl group. Its cleavage can be selective in the presence of more acid-stable groups.
Oxidative Cleavage DDQ in CH₂Cl₂/H₂O; CAN in CH₃CN/H₂O[2][3]Direct oxidative cleavage with reagents like DDQ or CAN is plausible.The PMB group can be removed in the presence of many other protecting groups that are stable to oxidation.
Oxidation-Activated Cleavage Not applicable1. Oxidation of sulfide to sulfoxide/sulfone (e.g., with m-CPBA or Oxone®). 2. Subsequent cleavage under milder conditions (e.g., base or nucleophile).This two-step process could offer excellent orthogonality against acid-labile, base-labile, and other oxidatively-cleaved groups.

Experimental Protocols

Detailed methodologies for the introduction and cleavage of these protecting groups are crucial for reproducibility.

Protocol 1: Protection of a Primary Amine with 4-Methoxybenzylamine

This protocol describes the formation of a secondary N-PMB amine via reductive amination.

Materials:

  • Primary amine (1.0 equiv)

  • 4-Methoxybenzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the primary amine and 4-methoxybenzaldehyde in the chosen solvent.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acidic Cleavage of the N-PMB Group

Materials:

  • N-PMB protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (as a scavenger)

Procedure:

  • Dissolve the N-PMB protected compound in DCM.

  • Add anisole (5-10 equivalents).

  • Cool the solution to 0 °C.

  • Add TFA (typically 20-50% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • Purify the product, often after a basic workup to neutralize the TFA salt.

Protocol 3: Oxidative Cleavage of the N-PMB Group with DDQ

Materials:

  • N-PMB protected compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a buffer solution (e.g., phosphate buffer)

Procedure:

  • Dissolve the N-PMB protected compound in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.1-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction until completion (TLC or LC-MS monitoring). The reaction mixture typically changes color.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Proposed Two-Step Cleavage of the N-MTB Group

This proposed protocol leverages the unique reactivity of the methylthio group.

Step 1: Oxidation of the Sulfide

Materials:

  • N-MTB protected compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or Methanol/Water

Procedure:

  • Dissolve the N-MTB protected compound in the appropriate solvent.

  • Cool the solution to 0 °C.

  • Add the oxidizing agent (e.g., m-CPBA, 1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone) portion-wise.

  • Stir the reaction at 0 °C to room temperature until the oxidation is complete.

  • Work up the reaction accordingly (e.g., quenching with sodium thiosulfate for m-CPBA).

  • Isolate and purify the N-(4-methylsulfinyl/sulfonyl)benzyl intermediate.

Step 2: Cleavage of the Oxidized MTB Group

The cleavage conditions for the oxidized MTB group would need to be empirically determined but could involve mild basic or nucleophilic conditions due to the increased electron-withdrawing nature of the sulfoxide/sulfone.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Strategies Amine Primary/Secondary Amine Protected_Amine N-Protected Amine Amine->Protected_Amine Reductive Amination (e.g., NaBH(OAc)₃) Aldehyde 4-Substituted Benzaldehyde Aldehyde->Protected_Amine Acid Acidic Cleavage (e.g., TFA) Protected_Amine->Acid Oxidation Oxidative Cleavage (e.g., DDQ) Protected_Amine->Oxidation Two_Step Two-Step Cleavage (Oxidation then Cleavage) Protected_Amine->Two_Step Deprotected_Amine Deprotected Amine Acid->Deprotected_Amine Oxidation->Deprotected_Amine Two_Step->Deprotected_Amine

General workflow for amine protection and deprotection.

Cleavage_Mechanisms cluster_acidic Acidic Cleavage (PMB/MTB) cluster_oxidative Oxidative Cleavage (PMB with DDQ) start_acid N-Protected Amine protonated Protonated Intermediate start_acid->protonated H+ carbocation Benzylic Carbocation (Stabilized by -OMe/-SMe) protonated->carbocation Loss of Amine product_acid Deprotected Amine carbocation->product_acid Workup start_ox N-PMB Amine ct_complex Charge-Transfer Complex with DDQ start_ox->ct_complex hydride_abs Hydride Abstraction ct_complex->hydride_abs hydrolysis Hydrolysis hydride_abs->hydrolysis product_ox Deprotected Amine hydrolysis->product_ox

Simplified cleavage mechanisms.

Conclusion

Both 4-methoxybenzylamine and this compound are valuable reagents in organic synthesis, particularly for the protection of amines.

4-Methoxybenzylamine is the more established and widely utilized of the two, offering a reliable N-protecting group (PMB) with well-documented procedures for its removal under either acidic or oxidative conditions. Its performance is predictable and robust, making it a "go-to" choice for many synthetic chemists.

This compound , while less conventional, presents an intriguing alternative. The presence of the methylthio group suggests similar lability to the PMB group under standard acidic and oxidative conditions. More importantly, it opens the door to a potentially highly orthogonal, two-step deprotection strategy involving oxidation of the sulfur atom followed by cleavage. This "oxidation-activated" cleavage could be particularly advantageous in complex syntheses where avoiding harsh acidic or standard oxidative conditions is critical for preserving other sensitive functional groups.

The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route. For well-trodden paths where standard deprotection methods are suitable, 4-methoxybenzylamine is an excellent choice. For syntheses requiring novel orthogonality and where the development of a bespoke deprotection strategy is feasible, this compound offers unique and promising possibilities that warrant further experimental investigation. Researchers are encouraged to consider these factors when designing their protection-deprotection strategies.

References

A Comparative Spectroscopic Analysis of 4-(Methylthio)benzylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic properties of 4-(Methylthio)benzylamine and related compounds, supported by experimental data and protocols.

This guide provides a comprehensive spectroscopic comparison of this compound and its key derivatives. By presenting nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) data, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its structural analogs. This comparative data is essential for understanding the influence of substituent groups on the spectral properties of the benzylamine core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound and Derivatives (CDCl₃)

CompoundAr-H (ppm)-CH₂- (ppm)-NH₂ (ppm)Other (ppm)
This compound 7.25 (d, 2H), 7.18 (d, 2H)3.80 (s, 2H)1.45 (s, 2H)2.45 (s, 3H, -SCH₃)
Benzylamine[1]7.20-7.35 (m, 5H)3.85 (s, 2H)1.57 (s, 2H)-
4-Methoxybenzylamine7.23 (d, 2H), 6.87 (d, 2H)3.76 (s, 2H)1.48 (s, 2H)3.79 (s, 3H, -OCH₃)
4-Methylbenzylamine7.18 (d, 2H), 7.12 (d, 2H)3.78 (s, 2H)1.46 (s, 2H)2.32 (s, 3H, -CH₃)
N-Methylbenzylamine7.20-7.35 (m, 5H)3.75 (s, 2H)1.40 (s, 1H, -NH)2.45 (s, 3H, -NCH₃)

Table 2: ¹³C NMR Spectroscopic Data of this compound and Derivatives (CDCl₃)

CompoundAr-C (ppm)-CH₂- (ppm)Other (ppm)
This compound 142.5, 137.2, 128.9, 127.146.016.1 (-SCH₃)
Benzylamine[2]143.2, 128.5, 127.2, 126.946.4-
4-Methoxybenzylamine158.8, 135.5, 128.5, 113.945.855.2 (-OCH₃)
4-Methylbenzylamine[3]140.2, 136.0, 129.1, 127.246.121.1 (-CH₃)
N-Methylbenzylamine140.5, 128.3, 127.9, 126.956.436.3 (-NCH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FT-IR Absorption Bands (cm⁻¹) of this compound and Derivatives

Compoundν(N-H)ν(C-H) aromaticν(C-H) aliphaticν(C=C) aromaticδ(N-H)
This compound 3360, 328030202920, 28501600, 14951580
Benzylamine3360, 32803062, 30272925, 28551604, 14961585
4-Methoxybenzylamine3380, 329030302930, 28351612, 15121588
4-Methylbenzylamine3365, 328530252922, 28601615, 15151582
N-Methylbenzylamine33153062, 30272945, 27901603, 1495-
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z) of this compound and Derivatives

Compound[M]⁺Key Fragments
This compound 153138 ([M-NH]⁺), 123 ([M-CH₂NH₂]⁺), 108, 91
Benzylamine107106 ([M-H]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)
4-Methoxybenzylamine137122 ([M-CH₃]⁺), 108 ([M-NH₂CH₂]⁺), 91, 77
4-Methylbenzylamine121106 ([M-NH]⁺), 91 ([C₇H₇]⁺), 77
N-Methylbenzylamine121106 ([M-CH₃]⁺), 91 ([C₇H₇]⁺), 77

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may vary depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a typical ¹H NMR experiment, 5-10 mg of the sample is dissolved in approximately 0.6 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is often required. The data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra are generally obtained using an FTIR spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets by mixing a small amount of the sample with dry KBr and pressing the mixture into a thin transparent disk. Alternatively, spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid or liquid sample is placed directly onto the ATR crystal. The spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, a 70 eV electron beam is typically used to ionize the sample. The sample is introduced into the ion source, often after separation by gas chromatography (GC-MS). ESI is a soft ionization technique suitable for polar and thermally labile molecules and is often coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry (HRMS) can be employed for the determination of the exact mass and elemental composition of the parent ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison cluster_output Output Compound This compound & Derivatives Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS Process Spectral Processing & Peak Assignment NMR->Process FTIR->Process MS->Process Compare Comparative Analysis of Spectral Data Process->Compare Guide Publication of Comparison Guide Compare->Guide

Caption: General workflow for the spectroscopic comparison of benzylamine derivatives.

References

A Comparative Guide to the Purity Assessment of Synthesized 4-(Methylthio)benzylamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical research and development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 4-(Methylthio)benzylamine. This document outlines detailed experimental protocols, presents comparative data, and offers a visual workflow to aid in the selection of the most appropriate analytical method.

Introduction

This compound is a primary amine that serves as a building block in the synthesis of various biologically active molecules. The purity of this starting material is paramount as impurities can potentially be carried through subsequent synthetic steps, leading to undesired side products and complicating the purification of the final active pharmaceutical ingredient (API). Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the purity analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility.[1][2][3] This guide will compare a robust RP-HPLC method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

While HPLC is a versatile and powerful tool for purity determination, other methods can offer complementary information, particularly for volatile impurities or for obtaining an absolute purity value without the need for a reference standard.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based detectionQuantitative determination based on the integrated signal of specific nuclei
Typical Analytes Non-volatile and thermally stable compoundsVolatile and semi-volatile thermally stable compoundsSoluble compounds with unique NMR signals
Primary Use Routine purity testing, quantification of known and unknown impuritiesIdentification of volatile impurities and by-productsAbsolute purity determination, quantification without a specific analyte standard
Resolution HighVery HighModerate
Sensitivity High (ng to pg range)Very High (pg to fg range)Lower (µg to mg range)
Advantages Robust, versatile, high throughputExcellent for identifying unknown volatile impuritiesProvides an absolute purity value, non-destructive
Disadvantages May not be suitable for volatile compoundsRequires derivatization for non-volatile compoundsLower sensitivity, requires a high-field NMR spectrometer

Experimental Protocols

A comprehensive purity assessment of this compound should include the identification and quantification of the main component and any potential process-related impurities or degradation products.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the routine purity analysis of synthesized this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1.0 mg/mL.

    • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Potential impurities that may be observed could include starting materials like 4-(methylthio)benzyl alcohol or by-products from the synthetic route.[4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile by-products from the synthesis.

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation:

    • Dissolve the synthesized this compound in a suitable solvent (e.g., Dichloromethane) to a concentration of 1.0 mg/mL.

    • If necessary, derivatize the sample to improve volatility and thermal stability.

  • GC-MS Conditions:

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a substance without requiring a specific reference standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters:

Parameter Condition
Nucleus ¹H
Pulse Program zg30
Number of Scans 16
Relaxation Delay (d1) 30 s
  • Data Analysis: The purity of this compound is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from the internal standard.

Visualizing the Workflow

To better illustrate the analytical process for purity assessment, the following diagram outlines the experimental workflow.

HPLC_Purity_Assessment_Workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start Synthesized This compound sampling Representative Sampling start->sampling dissolution Dissolution in Appropriate Solvent sampling->dissolution filtration Filtration (0.45 µm) dissolution->filtration qnmr qNMR Analysis dissolution->qnmr Absolute Purity hplc RP-HPLC Analysis filtration->hplc Primary Method gcms GC-MS Analysis filtration->gcms Volatile Impurities data_analysis Chromatogram/ Spectrum Analysis hplc->data_analysis gcms->data_analysis qnmr->data_analysis purity_calc Purity Calculation (% Area, ppm, wt%) data_analysis->purity_calc report Final Purity Report purity_calc->report

Experimental workflow for the purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound can be effectively achieved using a variety of analytical techniques. RP-HPLC stands out as a robust and high-throughput method ideal for routine quality control in a drug development setting. For the identification of volatile impurities and by-products, GC-MS provides unparalleled sensitivity and specificity. When an absolute purity value is required without reliance on a specific reference standard, qNMR is the method of choice. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, the nature of the expected impurities, and the instrumentation available. A combination of these techniques will provide the most comprehensive characterization of the purity of synthesized this compound.

References

A Comparative Guide to N-acylated 4-(Methylthio)benzylamine Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-acylated 4-(Methylthio)benzylamine products, a class of compounds with significant potential in drug discovery, particularly as anticancer agents. Due to the limited availability of public data on the specific biological activity of this exact chemical family, this guide leverages data from structurally related compounds to provide a comprehensive overview of their synthesis, characterization, and potential therapeutic applications. The primary focus is on their role as Histone Deacetylase (HDAC) inhibitors, a promising avenue for cancer therapy.

Performance Comparison with Alternatives

N-acylated this compound derivatives are being investigated for their potential as anticancer agents, with a likely mechanism of action being the inhibition of Histone Deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various cancers.[1] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

For a comprehensive comparison, this guide evaluates the potential performance of N-acylated this compound derivatives against established HDAC inhibitors, such as Vorinostat and Romidepsin, which are FDA-approved for cancer treatment.[1]

Table 1: Comparison of Physicochemical and Biological Properties

PropertyN-acylated this compound (Representative)Vorinostat (SAHA)Romidepsin (Istodax®)
Molecular Weight ~250-400 g/mol (Varies with acyl group)264.32 g/mol 540.7 g/mol
Mechanism of Action Putative HDAC InhibitorPan-HDAC InhibitorClass I selective HDAC Inhibitor
Target Cancers Under InvestigationCutaneous T-cell lymphoma (CTCL)CTCL, Peripheral T-cell lymphoma (PTCL)
IC50 (HDAC activity) Data not available for specific compoundsLow nM range (pan-HDAC)Low nM range (HDAC1/2)
Cellular Potency (IC50) See Table 2 for related compoundsSub-µM to low µM range in various cancer cell linesLow nM range in various cancer cell lines

Table 2: Anticancer Activity of Structurally Related Compounds

While specific data for N-acylated this compound is scarce, studies on related structures provide insights into their potential efficacy. The following table summarizes the antiproliferative activity of 4-Methylthio-butanyl derivatives isolated from Raphanus sativus seeds.[2]

Compound ClassCancer Cell LineIC50 (µM)
4-Methylthio-butanyl derivativesHCT-15 (Colon Carcinoma)8.49 - 23.97[2]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of N-acylated benzylamine derivatives.

Synthesis Protocol: N-acylation of this compound

A green and efficient method for the N-acylation of amines utilizes benzotriazole chemistry.[3]

Materials:

  • This compound

  • Carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Solvent (e.g., Dichloromethane, DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.2 eq) in the chosen solvent.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the synthesized N-acylated this compound product should be confirmed using:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Biological Assay Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing Trichostatin A as a stop reagent and a protease to cleave the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for signal development.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Biological Assay Protocol: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

HDAC Inhibition Signaling Pathway

HDAC inhibitors function by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure. This allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway HDAC_Inhibitor N-acylated This compound HDAC HDAC HDAC_Inhibitor->HDAC Inhibits Histones_acetylated Acetylated Histones HDAC->Histones_acetylated Deacetylates Chromatin_open Open Chromatin Histones_acetylated->Chromatin_open Histones_deacetylated Deacetylated Histones Chromatin_closed Condensed Chromatin Histones_deacetylated->Chromatin_closed Gene_Expression Tumor Suppressor Gene Expression Chromatin_open->Gene_Expression Gene_Silencing Gene Silencing Chromatin_closed->Gene_Silencing Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Synthesis_Workflow Start Start: This compound + Carboxylic Acid Coupling N-Acylation Reaction (e.g., EDC/HOBt) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product N-acylated This compound Purification->Product Characterization Structural Characterization Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS

References

Comparative Analysis of the Biological Activity of 4-(Methylthio)benzylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of compounds structurally related to 4-(Methylthio)benzylamine. While direct comparative studies on a series of this compound analogs are limited in publicly available literature, this document synthesizes data from various studies on structurally similar molecules, including those with benzylamine and methylthio-phenyl moieties. The focus is on anticancer and antifungal activities, providing a framework for understanding the potential structure-activity relationships (SAR) and guiding future research in drug discovery.

Data Summary

The following table summarizes the biological activity of various analogs structurally related to this compound. The data is compiled from multiple studies to facilitate a comparative assessment of their potential as therapeutic agents.

Compound ClassSpecific Compound(s)Biological ActivityAssay SystemQuantitative Data (IC50/MIC in µM)Reference(s)
Anticancer Agents
Phenylalkyl IsoselenocyanatesISC-2, ISC-4, ISC-6AnticancerMelanoma, Breast, Glioblastoma, Colon, Prostate Cancer Cell LinesGenerally lower than corresponding isothiocyanates[1]
4'-O-demethylepipodophyllotoxin Derivatives4β-N-benzyl derivatives (14, 16, 17)AnticancerHuman DNA topoisomerase II Inhibition> 2-fold more potent than etoposide[2]
Antifungal Agents
Benzylthioquinolinium Iodide Analogs3-(p-chlorobenzyl)thio quinolinium iodide (9l)AntifungalCryptococcus neoformans0.05 µg/mL (IC50)[3]
Amphotericin B (Reference)AntifungalC. neoformans0.23 µg/mL (IC50)[3]
Benzylamine DerivativesHalogen-substituted 3- and 4-benzyloxybenzaldehyde derivativesAntifungalYarrowia lipolytica, Candida speciesActivity evaluated via microdilution assay
Enzyme Inhibitors
Benzylamine-sulfonamide DerivativesCompound 4iMAO-B InhibitionHuman MAO-B0.041 ± 0.001 (IC50)[4]
Compound 4tMAO-B InhibitionHuman MAO-B0.065 ± 0.002 (IC50)[4]
MPTP AnalogsMPTP, 2'-CH3-MPTPBzAO InhibitionHuman plasma Benzylamine Oxidase (BzAO)Weak inhibitors[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

1. MTT Assay for Cytotoxicity [1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 72 hours.

  • MTT Reagent Addition: After the incubation period, the MTT reagent is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

2. Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungi.

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: The standardized fungal suspension is added to each well of the microplate containing the test compound dilutions.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by anticancer compounds containing the (methylthio)phenyl moiety, leading to the induction of apoptosis.

A simplified diagram of a potential anticancer mechanism.

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram outlines a typical workflow for conducting SAR studies on novel chemical entities, such as this compound analogs.

sar_workflow cluster_design cluster_testing cluster_analysis Lead Lead Compound (e.g., this compound) AnalogDesign Analog Design (R-group modifications) Lead->AnalogDesign Synthesis Chemical Synthesis AnalogDesign->Synthesis Screening In Vitro Bioassays (e.g., Anticancer, Antifungal) Synthesis->Screening DataAnalysis Data Analysis (IC50/MIC Determination) Screening->DataAnalysis SAR SAR Analysis DataAnalysis->SAR ActiveAnalogs Identify Potent Analogs SAR->ActiveAnalogs RefinedDesign Refined Analog Design ActiveAnalogs->RefinedDesign RefinedDesign->AnalogDesign Iterative Cycle

A general workflow for structure-activity relationship studies.

References

Comparative Crystallographic Analysis of 4-(Methylthio)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the structural landscape of 4-(methylthio)benzylamine derivatives, offering a comparative analysis of their X-ray crystallographic data. This document provides supporting experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.

The this compound scaffold is a key structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Understanding the three-dimensional structure of derivatives of this scaffold is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new and improved therapeutic agents. X-ray crystallography provides unparalleled insight into the solid-state conformation, intermolecular interactions, and packing arrangements of these molecules. This guide presents a comparative analysis of the crystallographic data for a selection of this compound derivatives and related compounds, alongside a detailed experimental protocol for single-crystal X-ray diffraction.

Comparative Crystallographic Data

Compound NameN-Benzylacetamide[1][2]4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide[3]N-(4-Methylbenzoyl)benzenesulfonamide[4]
Chemical Formula C₉H₁₁NOC₁₅H₁₅NO₃SC₁₄H₁₃NO₃S
Molecular Weight 149.19 g/mol 289.34 g/mol 275.31 g/mol
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
a (Å) 4.8383(10)23.800(3)5.5519(6)
b (Å) 14.906(3)5.8518(7)10.541(1)
c (Å) 11.663(2)21.027(3)11.105(1)
α (°) 909085.654(9)
β (°) 100.04(3)93.51(1)83.667(9)
γ (°) 909081.949(9)
Volume (ų) 828.3(3)2923.0(7)638.36(11)
Z 482
Calculated Density (g/cm³) 1.1961.3151.432
R-factor (%) 3.94.33.8

Note: Z represents the number of molecules in the unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocols

Single-Crystal X-ray Diffraction

A detailed and robust protocol is essential for obtaining high-quality crystallographic data. The following is a generalized experimental procedure for the single-crystal X-ray diffraction of small organic molecules, such as the derivatives of this compound.

1. Crystal Growth:

  • Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound.

  • Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures thereof.

  • The process is typically carried out at room temperature in a dust-free environment.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature, often 100 K or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Software such as CrysAlisPro or SAINT is used for this purpose.

  • Corrections for absorption effects are applied.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR.

  • The initial structural model is then refined by full-matrix least-squares on F² using programs such as SHELXL.

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Data Visualization and Analysis:

  • The final crystal structure is visualized using software such as OLEX2, Mercury, or Diamond.

  • Geometric parameters, including bond lengths, bond angles, and torsion angles, are calculated and analyzed.

  • Intermolecular interactions, such as hydrogen bonds and π-π stacking, are identified and characterized.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment, from sample preparation to final structure analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection & Processing cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how the structural features of a molecule influence its interaction with a biological target is crucial. The following diagram illustrates a simplified signaling pathway where a hypothetical this compound derivative acts as an inhibitor of a kinase, a common drug target.

signaling_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response inhibitor This compound Derivative inhibitor->kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Comparative study of catalysts for 4-(Methylthio)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalysts for the Synthesis of 4-(Methylthio)benzylamine

For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted benzylamines is a critical task. This compound, a key intermediate for various pharmaceuticals and agrochemicals, can be synthesized through several catalytic routes. This guide provides a comparative analysis of common catalysts employed for its synthesis, primarily via the reductive amination of 4-(methylthio)benzaldehyde, with supporting data from analogous reactions and detailed experimental protocols.

The primary synthetic route involves the reaction of 4-(methylthio)benzaldehyde with an ammonia source in the presence of a catalyst and a reducing agent, typically hydrogen gas or a transfer hydrogenation reagent. Key catalysts for this transformation include traditional noble metals like Palladium (Pd) and Rhodium (Rh), as well as more cost-effective base metals such as Nickel (Ni) and Cobalt (Co).

Data Presentation: Catalyst Performance Comparison

Direct comparative studies on the synthesis of this compound are limited in publicly available literature. The following table summarizes representative performance data for various catalysts, drawing from studies on structurally similar aromatic aldehydes. This data provides a valuable benchmark for catalyst selection.

Table 1: Comparative Performance of Catalysts in Reductive Amination of Aromatic Aldehydes

CatalystSubstrateH₂ SourceTemp. (°C)Pressure (bar)Time (h)Yield (%)Key Observations & Selectivity
Raney® Nickel BenzonitrileH₂40201>95Alternative route; high selectivity to primary amine.[1][2]
5% Pd/C BenzaldehydeH₂25 - 801 - 252 - 470 - 95Performance depends on support acidity; can form secondary amine byproducts.[3][4][5]
In-situ Co NPs 4-(Methylthio)benzaldehyde (projected)H₂801012~99Mild conditions, high selectivity reported for a wide substrate scope.[6][7]
Co-complex/SiO₂ p-MethoxybenzaldehydeH₂150150->95High pressure and temperature required for quantitative yield.[8]
Rh/C BenzaldehydeH₂8010198Microwave-assisted; high yield and short reaction time.
[Cp*Ir(picolinamidate)Cl] Aromatic AldehydesHCOONH₄37 - 50N/A12 - 24HighTransfer hydrogenation; avoids high-pressure H₂.

Note: Data for Co-complex/SiO₂, Rh/C, and Pd/C are based on analogous substrates (p-methoxybenzaldehyde or benzaldehyde) and serve as a reference.

Mandatory Visualization

The logical workflow for conducting a comparative study of these catalysts is outlined below. This process ensures a systematic and unbiased evaluation of catalyst performance under standardized conditions.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Parallel Catalytic Reactions cluster_analysis Phase 3: Analysis & Comparison A Prepare Stock Solution of 4-(Methylthio)benzaldehyde D Charge Reactors with Substrate, Ammonia, Solvent & Catalyst A->D B Prepare Ammonia Source (e.g., aq. NH₃, NH₃ in MeOH) B->D C Weigh Catalysts (Raney Ni, Pd/C, Co, Rh, Ir) C->D E Set Reaction Conditions (Temp, Pressure, Time) D->E F Introduce Hydrogen Source (H₂ Gas or Transfer Agent) E->F G Run Reactions & Monitor Progress (e.g., TLC, GC) F->G H Reaction Quench & Work-up G->H I Isolate & Purify Product H->I J Characterize Product (NMR, MS) I->J K Quantify Yield & Selectivity (GC, HPLC) J->K L Compare Catalyst Performance (Yield, TOF, Cost, Reusability) K->L

Caption: Experimental workflow for the comparative study of catalysts.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Researchers should optimize these conditions for their specific equipment and purity requirements.

Protocol 1: Reductive Amination using in-situ Cobalt Nanoparticles

This protocol is adapted from a general method for the reductive amination of aldehydes under mild conditions.[6][7]

  • Catalyst Preparation (in-situ): In a glovebox, add CoCl₂ (0.025 mmol, 3.2 mg) to a flame-dried Schlenk tube. Dissolve it in anhydrous THF (1.0 mL). In a separate vial, dissolve NaBH₄ (0.1 mmol, 3.8 mg) in anhydrous THF (1.0 mL). Add the NaBH₄ solution dropwise to the CoCl₂ solution at room temperature. The solution will turn black, indicating the formation of cobalt nanoparticles. Stir for 30 minutes.

  • Reaction Setup: To the freshly prepared catalyst suspension, add 4-(methylthio)benzaldehyde (1.0 mmol, 152 mg) and aqueous ammonia (28%, 5.0 mmol, 0.3 mL).

  • Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the system with H₂ three times. Pressurize the reactor to 10 bar with H₂.

  • Reaction: Place the reactor in a preheated oil bath at 80°C and stir vigorously for 12-16 hours.

  • Work-up: After cooling to room temperature, carefully vent the reactor. Remove the catalyst using a magnet and filter the solution through a pad of Celite®. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Reductive Amination using Palladium on Carbon (Pd/C)

This protocol is a standard procedure for heterogeneous catalytic hydrogenation.

  • Reaction Setup: To a high-pressure autoclave, add 4-(methylthio)benzaldehyde (10 mmol, 1.52 g), methanol (50 mL), and a 7 M solution of ammonia in methanol (25 mL, 175 mmol).

  • Catalyst Addition: Carefully add 5% Pd/C (50% wet, 200 mg) to the mixture under a nitrogen atmosphere.

  • Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor to 20 bar with H₂.

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours, maintaining the hydrogen pressure.

  • Work-up: After cooling and venting, filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with methanol. Concentrate the combined filtrates under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Protocol 3: Hydrogenation of 4-(Methylthio)benzonitrile using Raney® Nickel

This protocol describes an alternative route starting from the corresponding nitrile.[2]

  • Reaction Setup: To a high-pressure autoclave, add 4-(methylthio)benzonitrile (10 mmol, 1.49 g) and ethanol (50 mL).

  • Catalyst Addition: Carefully add Raney® Nickel (approx. 1.0 g, slurry in water) to the reactor. Caution: Raney® Nickel is pyrophoric and must be handled with care under a solvent.[9]

  • Hydrogenation: Add a solution of sodium hydroxide (10% by mass of the nitrile, 150 mg) to suppress secondary amine formation. Seal the autoclave, purge with nitrogen, then with hydrogen. Pressurize the reactor to 20 bar with H₂.

  • Reaction: Heat the mixture to 40°C and stir vigorously. The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reactor, vent, and carefully filter the catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by vacuum distillation to obtain this compound.

Conclusion

The choice of catalyst for the synthesis of this compound depends on several factors including available equipment (e.g., high-pressure reactors), cost, and desired reaction conditions.

  • Cobalt-based catalysts are emerging as a highly efficient and cost-effective option, operating under remarkably mild conditions.[6][7]

  • Palladium on carbon is a classic and effective catalyst, though it may require higher pressures and can sometimes lead to secondary amine byproducts.[3]

  • Raney® Nickel offers a robust and high-yielding alternative route from the corresponding nitrile, which may be advantageous depending on starting material availability.[2]

  • Rhodium and Iridium catalysts , while highly active, are generally more expensive and often reserved for specialized applications such as asymmetric synthesis or when transfer hydrogenation is preferred.

For large-scale, sustainable production, the development of reusable, non-noble metal catalysts like cobalt represents the most promising direction for future research.

References

Safety Operating Guide

Proper Disposal of 4-(Methylthio)benzylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-(Methylthio)benzylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. The following table summarizes its key safety information.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₁NSSigma-Aldrich[1]
Molecular Weight 153.24 g/mol Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
GHS Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.Sigma-Aldrich[2]
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)Sigma-Aldrich[1][2]
Signal Word DangerSigma-Aldrich[2]
Storage Store in a well-ventilated place. Keep cool. Store locked up. Keep containers tightly closed in a dry, cool and well-ventilated place.Fisher Scientific[3], Sigma-Aldrich[2]
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides.Fisher Scientific[3]

Experimental Disposal Protocol

Materials:

  • Waste this compound

  • Suitable solvent (e.g., a non-reactive solvent in which the amine is soluble)

  • Dilute acid (e.g., 5% hydrochloric acid or sulfuric acid)

  • Sodium bicarbonate or other suitable base for neutralization of excess acid

  • pH paper or a pH meter

  • Appropriately labeled waste container

Procedure:

  • Dilution: If the waste is concentrated, dilute it with a suitable, non-reactive solvent to a manageable concentration. This helps to control the rate of reaction during neutralization.

  • Neutralization: Slowly and with stirring, add a dilute acid (e.g., 5% hydrochloric acid) to the diluted this compound solution.[4] This is an exothermic reaction, so the addition should be gradual to prevent excessive heat generation.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a pH meter. The goal is to reach a neutral pH (approximately 7).

  • Final Adjustment: If too much acid is added, carefully add a weak base (e.g., sodium bicarbonate) to bring the pH back to neutral.

  • Collection: Once neutralized, the solution should be transferred to a properly labeled aqueous waste container.

  • Disposal: The neutralized waste should be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]

Note: Always consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Waste this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute Dilute with a Non-Reactive Solvent fume_hood->dilute neutralize Slowly Add Dilute Acid (e.g., 5% HCl) dilute->neutralize monitor_ph Monitor pH (Target ~7) neutralize->monitor_ph adjust_ph Adjust pH with Weak Base if Necessary monitor_ph->adjust_ph pH < 7 collect Transfer to Labeled Aqueous Waste Container monitor_ph->collect pH ≈ 7 adjust_ph->monitor_ph dispose Dispose via Approved Waste Disposal Facility collect->dispose end End dispose->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the area of all personnel and move upwind.[4]

  • Alert: Notify emergency responders and inform them of the location and nature of the hazard.[4]

  • Containment: If it is safe to do so, stop the leak. Contain the spill with inert materials such as sand, earth, or vermiculite. Prevent the spillage from entering drains or water courses.[4]

  • Collection: Collect the recoverable product into labeled containers. Solid residues should be sealed in labeled drums for disposal.[4]

  • Decontamination: Wash the area of the spill and prevent runoff from entering drains.[4]

Always wear full body protective clothing and a self-contained breathing apparatus when dealing with a significant spill.[4] For detailed first-aid measures in case of exposure, refer to the safety data sheet.[2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylthio)benzylamine
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.